NNC 26-9100
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-[(5-bromopyridin-2-yl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrCl2N6S/c23-17-5-7-21(29-12-17)31(14-16-4-6-19(24)20(25)11-16)10-2-9-28-22(32)27-8-1-3-18-13-26-15-30-18/h4-7,11-13,15H,1-3,8-10,14H2,(H,26,30)(H2,27,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREJDUPKGMFJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN(CCCNC(=S)NCCCC2=CN=CN2)C3=NC=C(C=C3)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrCl2N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199522-35-5 | |
| Record name | NNC-26-9100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199522355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NNC-26-9100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X9D329ZX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Function of NNC 26-9100: A Selective Somatostatin Receptor Subtype 4 Agonist
NNC 26-9100 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1] Its high affinity and selectivity for this receptor subtype have made it a valuable tool for researchers investigating the physiological roles of sst4 and its potential as a therapeutic target for a range of conditions, most notably Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, pharmacological properties, and effects observed in various experimental models.
Core Mechanism of Action
This compound exerts its effects by binding to and activating the sst4 receptor, a G protein-coupled receptor (GPCR).[1] Activation of the sst4 receptor by this compound initiates an intracellular signaling cascade that primarily involves the inhibition of adenylyl cyclase.[1][2] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1][2] This fundamental mechanism underlies the diverse physiological responses elicited by this compound.
Signaling Pathway of this compound
Caption: this compound binds to the sst4 receptor, activating inhibitory G-proteins to reduce cAMP levels.
Pharmacological Properties
This compound is characterized by its high binding affinity and functional potency at the human sst4 receptor. The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Receptor | Cell Line | Reference |
| Ki | 6 nM | Human sst4 | Mammalian cells | [1][4] |
| EC50 | 2 nM | Human sst4 | Baby hamster kidney cells | [1][4] |
| EC50 | 26 nM | sst4 | - | [5] |
Table 2: Selectivity of this compound
| Receptor | Binding Affinity (Ki) | Selectivity vs. sst4 | Reference |
| sst1 | >100-fold lower than sst4 | >100-fold | [1] |
| sst2 | 621 nM | >100-fold | [1][5] |
| sst3 | >100-fold lower than sst4 | >100-fold | [1] |
| sst5 | >100-fold lower than sst4 | >100-fold | [1] |
| M1 muscarinic acetylcholine | ~500 nM | ~83-fold | [1][6] |
| D3 dopamine | ~1000 nM | ~167-fold | [1][6] |
Key Experimental Findings and Protocols
The function of this compound has been elucidated through a variety of in vitro and in vivo experiments. This section details the key findings and the methodologies employed in these studies.
Neuroprotective and Anti-inflammatory Effects in the Context of Alzheimer's Disease
A significant body of research has focused on the potential of this compound as a therapeutic agent for Alzheimer's disease. Studies have demonstrated its ability to modulate microglial activity, reduce amyloid-beta (Aβ) pathology, and improve cognitive function in animal models.
1. Modulation of Microglial Activity
-
Increased Microglial Survival and Aβ Phagocytosis: this compound has been shown to increase the number of BV2 microglial cells.[2] This effect is mediated through the inhibition of adenylyl cyclase.[2] Furthermore, in the absence of inflammatory stimuli, this compound enhances the uptake of FITC-tagged Aβ1-42 by BV2 microglia.[3][7]
-
Anti-inflammatory Effects: Under inflammatory conditions induced by lipopolysaccharide (LPS), this compound decreases nitric oxide production and cytosolic calcium levels in BV2 microglia.[3] It also reduces LPS-induced lactate dehydrogenase release, indicating a cell-protective effect.[3]
Experimental Protocol: Aβ1-42 Uptake Assay in BV2 Microglia
-
Cell Culture: BV2 microglia cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound in the presence or absence of LPS.
-
Aβ1-42 Addition: FITC-tagged Aβ1-42 is added to the cell cultures.
-
Incubation: Cells are incubated for a specified period (e.g., 2 or 24 hours).[7]
-
Quantification: The uptake of FITC-Aβ1-42 is quantified using methods such as flow cytometry or fluorescence microscopy.[7]
Workflow for Investigating this compound Effects on Microglia
Caption: Workflow for assessing this compound's impact on microglial function under normal and inflammatory conditions.
2. Reduction of Amyloid-Beta Pathology and Improvement of Cognitive Function
-
Decreased Aβ Levels: this compound has been shown to decrease total soluble Aβ42 levels.[4][8] This effect is blocked by the metalloproteinase inhibitor phosphoramidon, suggesting a mechanism involving enhanced enzymatic degradation of Aβ.[8] Specifically, this compound reduces the trimeric form of Aβ42 in both extracellular and intracellular fractions.[8]
-
Increased Neprilysin Activity: The compound increases the activity of neprilysin, a key Aβ-degrading enzyme, in the brain.[4][9]
-
Improved Learning and Memory: In senescence-accelerated mouse prone-8 (SAMP8) mice, a model for Alzheimer's disease, both acute intracerebroventricular (i.c.v.) and chronic intraperitoneal (i.p.) administration of this compound improved learning and memory in tasks such as the T-maze foot-shock avoidance and object recognition tests.[9][10]
Experimental Protocol: T-Maze Foot-Shock Avoidance Test in SAMP8 Mice
-
Animal Model: Senescence-accelerated mouse prone-8 (SAMP8) mice are used.
-
Drug Administration: this compound is administered via a specified route (e.g., i.c.v. or i.p.) at various doses.[9][10]
-
Apparatus: A T-maze with a grid floor capable of delivering a mild foot-shock is used.
-
Procedure:
-
A mouse is placed in the starting arm of the T-maze.
-
A light and buzzer signal the start of a trial.
-
The mouse has a set amount of time to move to the correct (safe) arm of the maze to avoid a mild foot-shock.
-
The number of trials required for the mouse to learn the task (i.e., consistently choose the correct arm) is recorded.[9]
-
-
Data Analysis: The number of trials to criterion is compared between this compound-treated and vehicle-treated groups.[9]
Other Reported Functions
-
Modulation of Micturition Reflex: In urethane-anesthetized rats, intravenous administration of this compound inhibited the micturition reflex by increasing intercontraction intervals and the pressure threshold for voiding.[11][12] This effect appears to be mediated by the modulation of capsaicin-sensitive C-fiber afferent pathways.[11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]
- 3. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Somatostatin receptor subtype-4 agonist this compound mitigates the effect of soluble Aβ(42) oligomers via a metalloproteinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ics.org [ics.org]
- 12. Inhibitory Effect of the Somatostatin Receptor Subtype-4 Agonist this compound on the Micturition Reflex in Rats - PMC [pmc.ncbi.nlm.nih.gov]
NNC 26-9100: A Somatostatin Receptor Subtype-4 Agonist for Alzheimer's Disease Research
An In-depth Technical Guide
This technical guide provides a comprehensive overview of NNC 26-9100, a selective somatostatin receptor subtype-4 (SSTR4) agonist, and its role in Alzheimer's disease (AD) research. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, experimental data, and relevant protocols.
This compound is a non-peptide, enzymatically stable compound with high affinity and more than 100-fold selectivity for the SSTR4 receptor.[1][2] Research has highlighted its potential as a therapeutic agent for AD by targeting key aspects of the disease's pathology, including amyloid-beta (Aβ) clearance and neuroinflammation.[3][4]
Mechanism of Action
This compound exerts its effects primarily through the activation of SSTR4, a G-protein coupled receptor. The binding of this compound to SSTR4 initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5] This primary mechanism triggers several downstream effects relevant to Alzheimer's pathology.
Modulation of Amyloid-Beta Pathology
A central focus of this compound research is its impact on the accumulation of amyloid-beta, a hallmark of AD. Studies have demonstrated that this compound:
-
Increases Neprilysin Activity: Neprilysin is a key enzyme responsible for the degradation of Aβ peptides.[2] this compound has been shown to significantly increase neprilysin activity in the cortex.[1][6] This effect is linked to a shift in neprilysin expression from the intracellular to the extracellular fraction, where it can more effectively clear Aβ.[1]
-
Reduces Aβ Oligomers: The compound significantly decreases the expression of toxic soluble Aβ1-42 trimers in both the extracellular and intracellular compartments of the cortex.[1][6] This reduction in harmful Aβ oligomers is a critical therapeutic goal in AD.
-
Enhances Microglial Phagocytosis: In the absence of an inflammatory stimulus, this compound increases the uptake of Aβ1-42 by microglia, the brain's resident immune cells.[7][8] This suggests a role in promoting the clearance of Aβ deposits.
Attenuation of Neuroinflammation
Neuroinflammation is another critical component of AD progression. This compound modulates the activity of microglia, which can have both beneficial and detrimental roles in the disease.[7][8] Specifically, this compound has been found to:
-
Inhibit Nitric Oxide Production: Under inflammatory conditions induced by lipopolysaccharide (LPS), this compound decreases the production of nitric oxide, a pro-inflammatory molecule.[7][8]
-
Decrease Cytosolic Calcium: The compound reduces the increase in cytoplasmic calcium in LPS-activated microglia, which is associated with cellular stress and damage.[7]
-
Modulate Microglial Gene Expression: In the 3xTg-AD mouse model, this compound administration led to a decrease in the cortical expression of CD33, a gene associated with an increased risk of AD and inhibition of Aβ uptake, and an increase in macrophage scavenger receptor-1 (Msr1), which is involved in Aβ phagocytosis.[9][10]
These actions collectively suggest that this compound can shift microglia towards a more protective, phagocytic phenotype while dampening their harmful inflammatory responses.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Parameter | Value | Receptor | Reference |
| Binding Affinity (Ki) | 6 nM | Human SSTR4 | [2] |
| Binding Affinity (Ki) | 621 nM | Human SSTR2 | |
| Functional Potency (EC50) | 26 ± 6 nM | Inhibition of forskolin-induced cAMP | [2] |
| Assay | Cell Type | Condition | Effect of this compound | Reference |
| Aβ1-42 Phagocytosis | BV2 Microglia | Non-inflammatory | Increased uptake of FITC-tagged Aβ1-42 | [7][8] |
| Nitrite Release | BV2 Microglia | LPS-activated | Decreased nitrite release | [7] |
| Cytosolic Calcium | BV2 Microglia | LPS-activated | Decreased cytosolic calcium | [7] |
| Cell Viability (LDH release) | BV2 Microglia | LPS-activated | Decreased LPS-induced LDH release | [7] |
| Animal Model | Administration | Key Findings | Reference |
| SAMP8 Mice | 0.2 µg (i.c.v.) | Enhanced learning (T-maze) and memory (object recognition).[1][6] Increased cortical neprilysin activity.[1] Decreased extracellular and intracellular Aβ1-42 trimers in the cortex.[1][6] | [1][6] |
| SAMP8 Mice | 20 µg (chronic i.p.) | Improved learning and memory.[2][11] Decreased brain Aβx-42 levels.[2][11] | [2][11] |
| Tg2576 Mice | N/A (treatment with this compound cited) | Learning improvements and reductions in oligomeric Aβ concentrations. | [12] |
| 3xTg-AD Mice | 0.2 µg (i.c.v.) | Increased cortical mRNA expression of neprilysin (9.3-fold) and insulin-degrading enzyme (14.8-fold) at 24h.[13] Decreased cortical expression of Cd33 and increased Msr1 at 6h.[10] | [10][13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for in vitro microglia studies.
Caption: Logical relationship of this compound's therapeutic effects.
Experimental Protocols
SSTR4 Receptor Binding Assay
This protocol outlines a general method for determining the binding affinity of this compound for the SSTR4 receptor.
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human SSTR4 receptor (e.g., CHO-K1 or HEK293 cells). Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Radioligand: A radiolabeled SSTR4 ligand (e.g., [125I]-labeled somatostatin analog) is used as a tracer.
-
Competition Binding Assay: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using a non-linear regression program (e.g., Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Microglia Aβ Phagocytosis Assay
This protocol describes the evaluation of this compound's effect on Aβ phagocytosis by microglial cells.[7]
-
Cell Culture: Mouse BV2 microglial cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and plated in multi-well plates.
-
Treatment: Cells are treated with this compound at various concentrations or a vehicle control.
-
Phagocytosis Induction: Fluorescently-tagged Aβ1-42 peptides (e.g., FITC-Aβ1-42) are added to the cell culture wells.
-
Incubation: The cells are incubated for a defined period (e.g., 1-3 hours) to allow for phagocytosis.
-
Washing and Quenching: Extracellular fluorescence is removed by washing the cells with cold PBS. Surface-bound fluorescence can be quenched using a reagent like trypan blue.
-
Measurement: The amount of internalized, fluorescent Aβ is quantified. This can be done by lysing the cells and measuring the fluorescence in the lysate using a plate reader or by using flow cytometry or fluorescence microscopy to visualize and quantify uptake.
-
Data Analysis: The fluorescence intensity in this compound-treated cells is compared to that in vehicle-treated control cells to determine the effect on phagocytosis.
Behavioral Testing: T-Maze Foot-Shock Avoidance
This protocol was used to assess learning in SAMP8 mice following this compound administration.[1]
-
Apparatus: A T-shaped maze with a grid floor capable of delivering a mild foot-shock (e.g., 0.35 mA). One arm of the maze is designated as the "safe" arm, where the shock is not delivered.
-
Acclimation: Mice are acclimated to the maze before testing begins.
-
Drug Administration: Mice receive an intracerebroventricular (i.c.v.) injection of this compound (at doses of 0.002, 0.02, 0.2, or 2.0 µg) or a vehicle control prior to the test session.[1]
-
Training Trials: For each trial, a mouse is placed in the starting arm of the maze. A light and buzzer signal the start of the trial. After a short delay (e.g., 5 seconds), a mild foot-shock is delivered.
-
Learning Criterion: The mouse learns to avoid the shock by moving to the designated safe arm of the maze within the delay period. A correct avoidance is recorded if the mouse enters the safe arm before the shock is delivered.
-
Data Collection: The number of trials required for a mouse to reach a learning criterion (e.g., 5 consecutive correct avoidances) is recorded.
-
Data Analysis: The mean number of trials to criterion is compared between the this compound-treated groups and the vehicle control group using statistical analysis (e.g., one-way ANOVA). A lower number of trials indicates improved learning.[1]
Conclusion
This compound has emerged as a significant research tool for investigating the therapeutic potential of SSTR4 agonism in Alzheimer's disease. Preclinical data strongly support its ability to favorably modulate two core pathologies of the disease: amyloid-beta accumulation and neuroinflammation. By enhancing the activity of the Aβ-degrading enzyme neprilysin, promoting microglial phagocytosis of Aβ, and simultaneously reducing the production of inflammatory mediators, this compound demonstrates a multi-faceted mechanism of action. The corresponding improvements in learning and memory observed in animal models underscore the potential of this approach. Further investigation into SSTR4 agonists is warranted to fully elucidate their therapeutic utility for Alzheimer's disease and other neurodegenerative conditions.
References
- 1. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor subtype-4 agonist this compound mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]
- 6. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ₁₋₄₂ trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Somatostatin: Linking Cognition and Alzheimer Disease to Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NNC-26-9100 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cell Type-Specific Human APP Transgene Expression by Hippocampal Interneurons in the Tg2576 Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 13. researchgate.net [researchgate.net]
The Effects of NNC 26-9100 on Microglial Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of NNC 26-9100, a selective somatostatin receptor subtype-4 (SSTR4) agonist, on microglial cells. The following sections detail the quantitative effects, experimental methodologies, and associated signaling pathways based on current research.
Core Findings on Microglial Response to this compound
This compound has demonstrated significant modulatory effects on microglial functions, particularly in the context of neuroinflammation and amyloid-beta (Aβ) clearance. Research indicates that this compound can suppress inflammatory responses in activated microglia while simultaneously enhancing their capacity for Aβ phagocytosis.[1][2][3][4] These dual actions position this compound as a compound of interest for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease (AD).
Under inflammatory conditions induced by lipopolysaccharide (LPS), this compound has been shown to decrease nitric oxide (NO) production and reduce cytosolic calcium levels in BV2 microglial cells.[1][4][5] Furthermore, it mitigates cell damage as evidenced by decreased lactate dehydrogenase (LDH) release.[1][3] In non-inflammatory states, this compound promotes the uptake of Aβ1-42.[1][2][3][4]
Studies using the 3xTg-AD mouse model have revealed that this compound administration leads to transcriptional changes that favor Aβ clearance.[6] This includes the upregulation of Aβ-degrading enzymes, neprilysin and insulin-degrading enzyme, and the modulation of genes associated with phagocytosis.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on microglial cells as reported in the literature.
Table 1: Effects of this compound on Gene Expression in 3xTg-AD Mice Brain Tissue
| Gene | Brain Region | Time Point | Fold Change with this compound | Reference |
| Neprilysin | Cortical | 24 hours | 9.3-fold increase | [5][6] |
| Insulin Degrading Enzyme | Cortical | 24 hours | 14.8-fold increase | [5][6] |
| Cd33 | Cortical | 6 hours | 25% decrease | [1][5][6] |
| Msr1 | Cortical | 6 hours | 1.8-fold increase | [1][5][6] |
| Msr1 | Subcortical | 6 hours | 2.0-fold increase | [1][5][6] |
| Sstr4 | Cortical | 24 hours | 4.9-fold increase | [6] |
| Catalase | Cortical | 24 hours | 3.6-fold increase | [6] |
Table 2: Effects of this compound on BV2 Microglial Cell Functions
| Parameter | Condition | Effect of this compound | Reference |
| Aβ1-42 Phagocytosis | Non-inflammatory | Increased uptake | [1][2][3][4] |
| Nitric Oxide Production | LPS-activated | Inhibited | [1][2][3][4] |
| Cytosolic Calcium | LPS-activated | Decreased | [1][2][3][4] |
| LDH Release | LPS-activated | Decreased | [1][3] |
| Cell Viability (alamar blue) | LPS-activated | No effect | [1][3] |
| Cell Number | - | Increased | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Line: BV2 cells, an immortalized mouse microglial cell line, are commonly used as they retain key morphological and functional properties of primary microglia, including inflammatory responses and SSTR4 expression.[3][5]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin-amphotericin B at 37°C in a 5% CO2 incubator.[3] For experiments, cells are often switched to a lower serum concentration (e.g., 0.5% FBS).[3]
-
Treatment: To induce an inflammatory state, BV2 cells are treated with lipopolysaccharide (LPS). This compound is added to assess its modulatory effects.[1][3][5]
Nitrite Assay (Griess Reagent System)
This assay is used to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
Sample Collection: After treatment, 10 μL of cell culture media is collected.[8]
-
Reagent Addition: 100 μL of a working solution (from a Nitrite Measure-iT assay kit) is added to each sample.[8]
-
Incubation: The mixture is incubated for 10 minutes at room temperature.[8]
-
Developer Addition: 5 μL of a quantitation developer is added.[8]
-
Measurement: Fluorescence is measured at an excitation of 365 nm and an emission of 410 nm.[8]
Aβ1-42 Phagocytosis Assay
This assay quantifies the uptake of fluorescently labeled Aβ1-42 by microglial cells.
-
Cell Treatment: BV2 cells are treated with this compound in the absence of LPS.[1][4]
-
Addition of Fluorescent Aβ1-42: FITC-tagged Aβ1-42 is added to the cell cultures.[1][5]
-
Incubation: Cells are incubated to allow for phagocytosis.
-
Analysis: The uptake of FITC-Aβ1-42 is measured, often using flow cytometry to quantify the fluorescence intensity within the cells.[5]
Quantitative Real-Time PCR (RT-qPCR)
This technique is used to measure changes in gene expression.
-
Animal Treatment: In vivo studies have utilized 3xTg-AD mice administered with this compound (0.2 μg, i.c.v.) or a vehicle control.[6]
-
Tissue Collection: Cortical and subcortical brain tissues are collected at specified time points (e.g., 6 and 24 hours) post-treatment.[6]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the brain tissue and reverse-transcribed into cDNA.
-
qPCR: The expression levels of target genes are quantified using specific primers and a qPCR system. The results are often normalized to a housekeeping gene.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key signaling pathway of this compound in microglial cells and a typical experimental workflow.
Caption: this compound binds to SSTR4, inhibiting adenylyl cyclase and increasing cell count.[7]
Caption: A generalized workflow for studying the effects of this compound on microglial cells.
References
- 1. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Somatostatin Receptor Subtype-4 Regulates mRNA Expression of Amyloid-Beta Degrading Enzymes and Microglia Mediators of Phagocytosis in Brains of 3xTg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]
- 8. Nitrite assay [bio-protocol.org]
NNC 26-9100: A Somatostatin Receptor Subtype-4 Agonist for Amyloid-Beta Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NNC 26-9100, a selective non-peptide agonist for the somatostatin receptor subtype-4 (SSTR4), has emerged as a promising therapeutic candidate for Alzheimer's disease by targeting the degradation of amyloid-beta (Aβ) peptides. Preclinical studies have demonstrated its efficacy in reducing soluble Aβ oligomers, particularly toxic trimeric forms, through a multi-faceted mechanism. This guide provides a comprehensive overview of the core findings, experimental methodologies, and underlying signaling pathways associated with this compound's impact on Aβ degradation.
Core Mechanism of Action
This compound exerts its effects on amyloid-beta degradation primarily through the activation of the SSTR4 receptor. This activation initiates a cascade of events that enhance the clearance of Aβ peptides. The principal mechanism involves the upregulation and increased activity of neprilysin, a key Aβ-degrading enzyme.[1][2] Additionally, this compound has been shown to increase the expression of other Aβ-degrading enzymes, such as insulin-degrading enzyme, and to promote microglial phagocytosis of Aβ.[3][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various markers of amyloid-beta pathology and clearance mechanisms.
Table 1: Effect of this compound on Aβ Oligomer Levels
| Animal Model | Treatment Dose & Route | Brain Region | Aβ Oligomer | Change | Reference |
| SAMP8 Mice | 0.2 µg (i.c.v.) | Cortex | Aβ₁₋₄₂ Trimers (Extracellular) | Significant Decrease | [1][2] |
| SAMP8 Mice | 0.2 µg (i.c.v.) | Cortex | Aβ₁₋₄₂ Trimers (Intracellular) | Significant Decrease | [1][2] |
| SAMP8 Mice | 0.2 µg (i.c.v.) | Hippocampus | Aβ₁₋₄₂ Trimers | Trend towards decrease | [1] |
| APPswe Tg2576 Mice | Not Specified | Cortex | Soluble Aβ₄₂ Oligomers | Reduction | [7] |
| SAMP8 Mice | 20 µg (i.p., chronic) | Whole Brain | Aβₓ₋₄₂ | Decline | [8] |
| APPswe Tg2576 mice | Not Specified | Cortex | Aβ₄₀ 75 kDa (Extracellular) | ↓ (P < 0.01) | [7] |
| APPswe Tg2576 mice | Not Specified | Cortex | Aβ₄₀ 63 kDa (Extracellular) | ↓ (P < 0.01) | [7] |
| APPswe Tg2576 mice | Not Specified | Cortex | Aβ₄₀ 40 kDa (Extracellular) | ↓ (P < 0.05) | [7] |
| APPswe Tg2576 mice | Not Specified | Cortex | Aβ₄₀ 12 kDa (Extracellular) | ↓ (P < 0.001) | [7] |
Table 2: Effect of this compound on Aβ-Degrading Enzymes and Related Markers
| Animal/Cell Model | Treatment Dose & Route | Brain Region/Cell | Target | Change | Reference |
| SAMP8 Mice | 0.2 µg (i.c.v.) | Cortex | Neprilysin Activity | Significant Increase | [1] |
| SAMP8 Mice | 0.2 µg (i.c.v.) | Hippocampus | Neprilysin Activity | Trend towards increase | [1] |
| SAMP8 Mice | 0.2 µg (i.c.v.) | Cortex | Neprilysin Protein (Extracellular) | Increase | [1][2] |
| SAMP8 Mice | 0.2 µg (i.c.v.) | Cortex | Neprilysin Protein (Intracellular) | Decrease | [1][2] |
| 3xTg-AD Mice | 0.2 µg (i.c.v.) | Cortex | Neprilysin mRNA | 9.3-fold increase | [3][5][6] |
| 3xTg-AD Mice | 0.2 µg (i.c.v.) | Cortex | Insulin Degrading Enzyme mRNA | 14.8-fold increase | [3][5][6] |
| 3xTg-AD Mice | 0.2 µg (i.c.v.) | Cortex | Sstr4 mRNA | 4.9-fold increase | [5][6] |
| 3xTg-AD Mice | 0.2 µg (i.c.v.) | Cortex | Cd33 mRNA | 25% decrease | [3][5][6] |
| 3xTg-AD Mice | 0.2 µg (i.c.v.) | Cortex | Msr1 mRNA | 1.8-fold increase | [3][5][6] |
| 3xTg-AD Mice | 0.2 µg (i.c.v.) | Subcortex | Msr1 mRNA | 2.0-fold increase | [3][5][6] |
| BV2 Microglia | Not Specified | In vitro | FITC-Aβ₁₋₄₂ Uptake | Increase | [3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: Typical experimental workflow for evaluating this compound.
Experimental Protocols
Animals and Drug Administration
-
Animal Models: Studies have utilized various mouse models of Alzheimer's disease, including Senescence-Accelerated Mouse Prone-8 (SAMP8), APPswe Tg2576, and 3xTg-AD mice.[1][5][6][7][8]
-
Drug Administration: this compound has been administered via intracerebroventricular (i.c.v.) injection or intraperitoneal (i.p.) injection. A common i.c.v. dose used to elicit effects on Aβ is 0.2 µg.[1][2][5][6][7] Chronic peripheral administration has been tested at doses of 20 and 200 µg.[8] For i.c.v. administration, mice are typically anesthetized and placed in a stereotaxic instrument for precise injection into the cerebral ventricles.[7]
Behavioral Testing
-
T-maze Foot-shock Avoidance Test: This task is used to assess acquisition learning. Mice are placed in a T-maze and receive a mild foot shock in one arm. The number of trials required for the mouse to learn to avoid the shock is recorded.[1][7]
-
Object Recognition Test: This test evaluates memory. Mice are familiarized with two objects. After a retention interval, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured as an indicator of recognition memory.[1]
Biochemical Analyses
-
Tissue Preparation and Cellular Fractionation: Following behavioral testing, brain tissues (cortex and hippocampus) are collected.[1][2] Tissues can be homogenized and subjected to differential centrifugation to separate into extracellular, intracellular, and membrane-enriched fractions.[1][2][7]
-
Western Blotting: This technique is used to quantify the protein levels of Aβ oligomers, amyloid precursor protein (APP), and neprilysin in the different cellular fractions.[1][2]
-
Neprilysin Activity Assay: The enzymatic activity of neprilysin is measured using a specific fluorogenic substrate. The rate of substrate cleavage is proportional to the enzyme's activity.[1]
-
Quantitative PCR (qPCR): The mRNA expression levels of genes involved in Aβ degradation (e.g., neprilysin, insulin-degrading enzyme) and microglial function (e.g., Cd33, Msr1) are quantified using qPCR.[3][5][6]
In Vitro Assays
-
Cell Culture: Mouse BV2 microglial cells are cultured to study the direct effects of this compound on microglia.[3][4]
-
Aβ Phagocytosis Assay: BV2 cells are treated with this compound and then incubated with fluorescein isothiocyanate (FITC)-tagged Aβ₁₋₄₂. The uptake of the fluorescently labeled Aβ by the microglia is measured to assess phagocytic activity.[3][4]
Conclusion
The selective SSTR4 agonist this compound demonstrates significant potential as a disease-modifying therapy for Alzheimer's disease. Its ability to enhance the degradation of toxic Aβ oligomers through the upregulation of key degrading enzymes and the modulation of microglial activity provides a strong rationale for its further development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the pursuit of novel treatments for this devastating neurodegenerative disorder.
References
- 1. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ₁₋₄₂ trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. NNC-26-9100 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Somatostatin Receptor Subtype-4 Regulates mRNA Expression of Amyloid-Beta Degrading Enzymes and Microglia Mediators of Phagocytosis in Brains of 3xTg-AD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin receptor subtype-4 agonist this compound mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NNC 26-9100 (CAS: 199522-35-5): A Selective Somatostatin Subtype-4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC 26-9100 is a potent and selective non-peptide full agonist for the somatostatin receptor subtype-4 (sst4).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental findings. Detailed protocols for essential in vitro and ex vivo assays are presented to facilitate further research and development. The document summarizes quantitative data in structured tables and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams, offering a thorough resource for professionals in the field of pharmacology and neurodegenerative disease research.
Chemical and Pharmacological Properties
This compound, with the chemical name 1-[3-[N-(5-Bromopyridin-2-yl)-N-(3,4-dichlorobenzyl)amino]propyl]-3-[3-(1H-imidazol-4-yl)propyl]thiourea, is a small molecule that exhibits high affinity and selectivity for the human sst4 receptor.[3] Its non-peptide nature makes it a promising candidate for drug development.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 199522-35-5 | [4] |
| Molecular Formula | C22H25BrCl2N6S | [5] |
| Molecular Weight | 556.35 g/mol | [3][5] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble to 50 mM in DMSO and ethanol | [5] |
| Storage | Store at +4°C | [4][5] |
Table 2: Pharmacological Profile of this compound
| Parameter | Receptor | Value | Reference(s) |
| Ki (Binding Affinity) | sst4 | 6 nM | [1][2] |
| sst2 | 621 nM | [3] | |
| Selectivity | > 100-fold for sst4 over sst2 | [3] | |
| EC50 (Efficacy) | sst4 | 2 nM | [1][2] |
| (cAMP accumulation) | 26 nM | [3] | |
| Functional Activity | Full Agonist | 95% of SRIF | [2] |
Mechanism of Action
This compound exerts its effects primarily through the activation of the sst4 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the sst4 receptor initiates an intracellular signaling cascade. This process involves the activation of an inhibitory G-protein (Gαi), which in turn inhibits the activity of adenylyl cyclase.[6] The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2][6] This mechanism has been demonstrated by the potent inhibition of forskolin-induced cAMP accumulation in cells expressing the human sst4 receptor.[2]
References
- 1. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunocapture-based fluorometric assay for the measurement of neprilysin-specific enzyme activity in brain tissue homogenates and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 4. promega.com [promega.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Method Development for a Brain Neprilysin Enzymatic Activity Assay and Validation in Two Rodent Models of Cognition - Keystone Symposia [virtual.keystonesymposia.org]
Methodological & Application
NNC 26-9100: In Vitro Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 26-9100 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1][2] In vitro studies have highlighted its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This document provides a comprehensive overview of the in vitro applications of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in cell-based assays.
This compound has been shown to modulate microglial activity, which is crucial in the brain's immune response and the clearance of amyloid-beta (Aβ) peptides.[3] Its activation of the sst4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and a subsequent increase in cellular survival and proliferation of microglial cells.[4] Furthermore, this compound has been demonstrated to enhance the phagocytosis of Aβ1-42, reduce nitric oxide production, and lower intracellular calcium levels in activated microglia.[3][5] These actions collectively suggest a neuroprotective and anti-inflammatory profile for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | |||
| sst4 Receptor | 6 nM | Mammalian cells expressing human sst4 | [1][2] |
| sst2 Receptor | 621 nM | Mammalian cells expressing human sst2 | [6] |
| Functional Potency (EC50) | |||
| Inhibition of forskolin-induced cAMP accumulation | 2 nM | Baby hamster kidney cells expressing human sst4 | [2] |
| Inhibition of forskolin-induced cAMP accumulation | 26 ± 6 nM | Not specified | [7] |
| Modulation of Aβ-related Enzymes | |||
| Neprilysin mRNA expression (cortical) | 9.3-fold increase | 3xTg mouse model of AD (in vivo) | [3] |
| Insulin-degrading enzyme mRNA expression (cortical) | 14.8-fold increase | 3xTg mouse model of AD (in vivo) | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general workflow for its in vitro investigation.
Caption: Signaling pathway of this compound via the sst4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 4. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 7. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NNC 26-9100 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage guidelines for the use of NNC 26-9100, a selective somatostatin receptor subtype-4 (sst4) agonist, in cell culture experiments. The information is intended to guide researchers in utilizing this compound for studies related to neuroinflammation, Alzheimer's disease, and other neurological disorders.
Introduction
This compound is a potent and selective non-peptide agonist for the somatostatin receptor subtype-4 (sst4).[1][2] Its ability to modulate microglial activity makes it a valuable tool for investigating neuroinflammatory pathways and potential therapeutic strategies for neurodegenerative diseases.[3][4][5] In cell culture, this compound has been shown to increase the survival of microglial cells, enhance the phagocytosis of amyloid-β (Aβ), and reduce the production of nitric oxide in response to inflammatory stimuli.[3][4][5][6]
Mechanism of Action
This compound exerts its effects by binding to and activating the sst4 receptor, a G-protein coupled receptor.[7] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is believed to mediate the observed cellular effects, including increased cell survival and modulation of inflammatory responses.[6]
References
- 1. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin Receptor Subtype-4 Regulates mRNA Expression of Amyloid-Beta Degrading Enzymes and Microglia Mediators of Phagocytosis in Brains of 3xTg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]
- 7. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]
Dissolving NNC 26-9100 for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of NNC 26-9100, a selective somatostatin sst4 receptor agonist, for use in both in vitro and in vivo research settings. Adherence to these guidelines will help ensure the compound's stability, solubility, and optimal performance in your experiments.
Physicochemical Properties and Solubility
This compound is a non-peptide compound with a molecular weight of 556.35 g/mol .[1] Its solubility in common laboratory solvents is a critical factor for preparing accurate and effective experimental solutions.
Solubility Data Summary
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 50 | 27.82 |
| Ethanol | 50 | 27.82 |
For assistance in dissolving the compound, it is recommended to gently heat the solution to 37°C and use an ultrasonic bath.[2]
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity of this compound. The solid compound should be stored at 4°C. Once dissolved into a stock solution, it is imperative to aliquot it into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
Stock Solution Storage Recommendations [2]
| Storage Temperature | Recommended Use-by Period |
| -20°C | Within 1 month |
| -80°C | Within 6 months |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for common research applications.
Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Studies
This protocol is suitable for cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh 0.556 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 100 µL of anhydrous DMSO to the microcentrifuge tube.[3]
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: Preparation of this compound for Intravenous (i.v.) Administration in Rodents
This protocol describes the preparation of this compound for intravenous injection, as demonstrated in rat studies.[4]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for dilution
Procedure:
-
Initial Dilution: Prepare an intermediate stock of this compound in DMSO if your primary stock is too concentrated.
-
Final Formulation: Prepare the final injection solution by diluting the this compound DMSO stock into sterile saline to achieve the desired final concentration. The final concentration of DMSO in the injected solution should not exceed 2%.[4] For example, to prepare 1 mL of a final solution, add 20 µL of the this compound DMSO stock to 980 µL of sterile saline.
-
Administration: The solution is now ready for intravenous administration.
Protocol 3: Preparation of this compound for Intraperitoneal (i.p.) Administration in Rodents
This protocol outlines the preparation of this compound for intraperitoneal injection, as used in mouse studies.[5][6]
Materials:
-
This compound powder
-
95% Ethanol
-
Sterile tubes for dilution
Procedure:
-
Dissolution: Directly dissolve this compound in 95% ethanol to achieve the desired final concentration. For example, a 90 µM solution has been used in published studies.[5][6]
-
Mixing: Vortex the solution until the compound is fully dissolved.
-
Administration: The solution is now ready for intraperitoneal administration.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in a research setting.
Caption: Workflow for dissolving and applying this compound.
References
- 1. This compound hz-5054B - 沪震生物官方商城 - 沪震生物-试剂盒,ELISA试剂盒, 检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液 [shzbio.net]
- 2. glpbio.com [glpbio.com]
- 3. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]
- 4. Inhibitory Effect of the Somatostatin Receptor Subtype-4 Agonist this compound on the Micturition Reflex in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Studying Neuroinflammation with NNC 26-9100
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NNC 26-9100, a selective somatostatin receptor subtype-4 (SSTR4) agonist, in the study of neuroinflammation. Detailed protocols for key experiments are included to facilitate the investigation of its therapeutic potential in neurodegenerative diseases.
Introduction to this compound and its Role in Neuroinflammation
This compound is a potent and selective non-peptide agonist for the somatostatin receptor subtype-4 (SSTR4).[1] SSTR4 is expressed in the central nervous system, including on microglia, the resident immune cells of the brain.[2] In the context of neuroinflammation, a hallmark of many neurodegenerative diseases like Alzheimer's disease (AD), modulation of microglial activity is a key therapeutic strategy.[3][4] this compound has emerged as a valuable tool to probe the role of SSTR4 in regulating microglial function and neuroinflammatory processes.
Studies have demonstrated that this compound can mitigate pro-inflammatory responses in microglia.[3][5][6] Specifically, under inflammatory conditions induced by lipopolysaccharide (LPS), this compound has been shown to decrease nitric oxide (NO) production and reduce elevated cytosolic calcium levels in microglial cells.[3][5][6] Furthermore, in the absence of an inflammatory stimulus, this compound enhances the phagocytosis of amyloid-beta (Aβ) peptides by microglia, suggesting a role in promoting clearance of pathological protein aggregates.[3][4][5][6] These actions highlight the potential of this compound to shift microglia from a detrimental pro-inflammatory state to a more beneficial, neuroprotective phenotype.
Mechanism of Action
This compound exerts its effects by binding to and activating SSTR4, a G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is believed to underlie the observed downstream effects on microglial function, including the modulation of inflammatory mediator release and the enhancement of phagocytic activity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of microglial function as reported in the literature. These studies primarily utilized the BV2 immortalized murine microglial cell line.
Table 1: Effect of this compound on LPS-Induced Nitrite (NO) Production in BV2 Microglia
| Treatment Group | Nitrite Concentration (µM) | Percent Change vs. LPS alone | Reference |
| Control (no LPS) | Baseline | - | [3][5][6] |
| LPS | Increased | 100% | [3][5][6] |
| LPS + this compound | Significantly Decreased | ↓ | [3][5][6] |
Table 2: Effect of this compound on Cytosolic Calcium Levels in BV2 Microglia
| Treatment Group | Cytosolic Calcium Levels | Percent Change vs. LPS alone | Reference |
| Control (no LPS) | Baseline | - | [3][5][6] |
| LPS | Increased | 100% | [3][5][6] |
| LPS + this compound | Significantly Decreased | ↓ | [3][5][6] |
Table 3: Effect of this compound on Aβ1-42 Phagocytosis in BV2 Microglia (Non-inflammatory conditions)
| Treatment Group | Aβ1-42 Uptake | Percent Change vs. Control | Reference |
| Control | Baseline | - | [3][4][5][6] |
| This compound | Significantly Increased | ↑ | [3][4][5][6] |
Experimental Protocols
The following are detailed protocols for in vitro experiments to assess the effect of this compound on microglial function.
Protocol 1: In Vitro Assessment of this compound on Microglial Viability, Nitric Oxide Production, and Aβ Phagocytosis
This protocol outlines the use of the BV2 microglial cell line to study the effects of this compound in the context of LPS-induced inflammation.
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Fluorescently labeled Aβ1-42 (e.g., FITC-Aβ1-42)
-
Cell viability assay reagent (e.g., Alamar Blue or LDH assay kit)
-
96-well plates
-
Spectrophotometer/Fluorometer
Experimental Workflow:
Procedure:
-
Cell Culture:
-
Maintain BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Plating:
-
Seed BV2 cells in 96-well plates at a density of approximately 2.5 x 10^4 cells per well.
-
Allow cells to adhere for 24 hours.
-
-
Treatment:
-
Prepare stock solutions of this compound and LPS in appropriate vehicles (e.g., DMSO for this compound, water for LPS).
-
Starve cells in low-serum media (e.g., 0.5% FBS) for 2-4 hours prior to treatment.
-
Add this compound to the desired final concentration.
-
Thirty minutes after this compound addition, add LPS to induce an inflammatory response (a typical concentration is 100 ng/mL).
-
Include appropriate controls: vehicle only, this compound only, and LPS only.
-
-
Incubation:
-
Incubate the treated cells for 24 hours at 37°C with 5% CO2.
-
-
Assays:
-
Cell Viability Assay:
-
Following incubation, assess cell viability using a commercially available kit (e.g., Alamar Blue or LDH assay) according to the manufacturer's instructions.
-
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Aβ Phagocytosis Assay:
-
For non-inflammatory conditions, treat cells with this compound without LPS.
-
After the initial treatment period, add fluorescently labeled Aβ1-42 (e.g., 1 µM) to the cells.
-
Incubate for an additional 2-4 hours to allow for phagocytosis.
-
Wash the cells thoroughly with cold PBS to remove extracellular Aβ1-42.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometer.
-
-
-
Data Analysis:
-
Normalize data to the appropriate controls.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.
-
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of Neuroinflammation
This protocol provides a general framework for evaluating the in vivo efficacy of this compound. Specifics will vary depending on the animal model and research question.
Materials:
-
Animal model of neuroinflammation (e.g., LPS-injected mice or a transgenic model of AD).
-
This compound formulated for in vivo administration (e.g., in saline with a solubilizing agent).
-
Anesthesia and surgical equipment for intracerebroventricular (i.c.v.) injection if required.
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze).
-
Equipment for tissue collection and processing (e.g., perfusion solutions, cryostat, homogenization buffers).
-
Reagents for immunohistochemistry (e.g., antibodies against Iba1, GFAP, inflammatory cytokines).
-
Reagents for ELISA or Western blotting.
Procedure:
-
Animal Model and Treatment:
-
Acclimate animals to the housing conditions.
-
Administer this compound via the desired route (e.g., intraperitoneal, i.p., or i.c.v.).
-
Include a vehicle-treated control group.
-
If using an acute inflammatory model, administer LPS at a specified time point relative to this compound treatment.
-
-
Behavioral Analysis:
-
Conduct behavioral tests to assess cognitive function (e.g., learning and memory) at appropriate time points after treatment.
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the animals and perfuse with saline followed by paraformaldehyde for histological analysis, or collect fresh brain tissue for biochemical analysis.
-
Dissect specific brain regions of interest (e.g., hippocampus, cortex).
-
-
Histological Analysis:
-
Prepare brain sections and perform immunohistochemistry to visualize and quantify microglial activation (Iba1 staining), astrogliosis (GFAP staining), and the expression of inflammatory markers.
-
-
Biochemical Analysis:
-
Homogenize brain tissue to prepare lysates.
-
Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.
-
Analyze the expression of key proteins involved in inflammatory signaling pathways or Aβ metabolism via Western blotting.
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests.
-
Quantify histological and biochemical data and compare between treatment groups using statistical methods such as t-tests or ANOVA.
-
These protocols provide a foundation for investigating the role of this compound in neuroinflammation. Researchers should optimize concentrations, time points, and specific assays based on their experimental goals and model systems.
References
- 1. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]
- 3. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating sst4 Receptor Signaling Pathways using NNC 26-9100
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NNC 26-9100, a selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4), to investigate its signaling pathways. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data, and visualizations of the signaling cascades and experimental workflows.
This compound is a potent and highly selective full agonist for the sst4 receptor, demonstrating a binding affinity (Ki) of 6 nM and a functional potency (EC50) of 2 nM in cAMP inhibition assays.[1] Its high selectivity of over 100-fold for sst4 compared to other somatostatin receptor subtypes makes it an invaluable tool for elucidating the specific roles of sst4 in various physiological and pathological processes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in various assays.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 6 nM | Human sst4 receptor expressed in mammalian cells | [1] |
| Functional Potency (EC50) | 2 nM | Inhibition of forskolin-induced cAMP accumulation in BHK cells expressing human sst4 receptor | [1] |
| In Vivo Efficacious Dose | 0.2 µg (i.c.v.) | Improved learning and memory in SAMP8 mice | [2][3] |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the sst4 receptor.
Materials:
-
Membranes from CHO-K1 or HEK-293 cells stably expressing the human sst4 receptor.
-
[¹²⁵I]-Somatostatin-14 (radioligand).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of [¹²⁵I]-Somatostatin-14 (final concentration ~0.1 nM), and 50 µL of the this compound dilution or vehicle (for total binding).
-
For non-specific binding, add a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).
-
Add 50 µL of the sst4 receptor membrane preparation (5-10 µg of protein per well).
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the Ki value of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human sst4 receptor.
-
This compound.
-
Forskolin.
-
IBMX (3-isobutyl-1-methylxanthine).
-
Stimulation Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).
Procedure:
-
Seed sst4-expressing cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM) in Stimulation Buffer for 10-15 minutes at 37°C.
-
Add serial dilutions of this compound to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with forsklin (an adenylyl cyclase activator, e.g., 10 µM) and incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of this compound and determine the EC50 value.
sst4 Receptor-Mediated Inhibition of cAMP Production
Caption: Signaling pathway of sst4 receptor-mediated cAMP inhibition.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the sst4 receptor.
Materials:
-
Membranes from sst4-expressing cells.
-
This compound.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
In a 96-well plate, add Assay Buffer, [³⁵S]GTPγS (final concentration ~0.1 nM), and serial dilutions of this compound.
-
Add the sst4 receptor membrane preparation (10-20 µg of protein per well).
-
Incubate the plate at 30°C for 30-60 minutes.
-
If using SPA, add SPA beads and incubate for another 30 minutes.
-
If using filtration, terminate the reaction by rapid filtration through GF/B filters and wash with ice-cold buffer.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the EC50 value for this compound-stimulated [³⁵S]GTPγS binding.
ERK1/2 Phosphorylation Assay
This protocol assesses the activation of the MAPK/ERK pathway downstream of sst4 receptor activation.
Materials:
-
sst4-expressing cells.
-
This compound.
-
Serum-free medium.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Serum-starve the sst4-expressing cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
sst4 Receptor-Mediated ERK1/2 Activation
Caption: Simplified MAPK/ERK signaling cascade activated by sst4.
In Vivo Studies in Alzheimer's Disease Mouse Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of Alzheimer's disease.
Materials:
-
SAMP8 or other suitable Alzheimer's disease model mice.
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Intracerebroventricular (i.c.v.) injection equipment.
-
Behavioral testing apparatus (e.g., T-maze, Morris water maze).
-
ELISA kits for Aβ₄₂.
-
Neprilysin activity assay kit.
Procedure:
-
Administer this compound (e.g., 0.2 µg in 2 µL) or vehicle via i.c.v. injection to the mice.[3]
-
Perform behavioral tests to assess learning and memory at selected time points post-injection.
-
At the end of the study, sacrifice the animals and collect brain tissue (cortex and hippocampus).
-
Homogenize the brain tissue and prepare fractions for analysis.
-
Measure Aβ₄₂ levels in the brain homogenates using a specific ELISA kit.[3]
-
Determine neprilysin activity in the brain homogenates using a fluorometric or colorimetric assay kit.
-
Analyze the data to determine the effect of this compound on cognitive function, Aβ levels, and neprilysin activity.
In Vivo Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor subtype-4 agonist this compound mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NNC 26-9100 in Neuroscience Research
Introduction
NNC 26-9100 is a potent, selective, and non-peptide full agonist for the somatostatin receptor subtype 4 (sst4).[1][2][3] As a G protein-coupled receptor, sst4 is expressed in key regions of the central nervous system, including the neocortex and hippocampus, which are critical for learning and memory.[4] The ability of this compound to cross the blood-brain barrier and modulate neuronal and glial cell functions has positioned it as a valuable tool in neuroscience research, particularly in the investigation of neurodegenerative disorders like Alzheimer's disease (AD).[4][5] These notes provide detailed information on its properties, mechanism of action, and established protocols for its application.
Section 1: Physicochemical and Pharmacological Properties
This compound exhibits high affinity and selectivity for the human sst4 receptor. Its pharmacological profile makes it an ideal candidate for specifically probing the function of this receptor subtype while minimizing off-target effects.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 6 nM | Human sst4 Receptor | [1][2][3][4][6] |
| Functional Potency (EC50) | 2 nM | Inhibition of forskolin-induced cAMP | [1][2][3] |
| Receptor Selectivity | >100-fold | Over sst1, sst2, sst3, sst5 | [2][3][4][7] |
| Off-Target Affinity (IC50) | ~500 nM | M1 Muscarinic Acetylcholine Receptor | [2][3][7] |
| Off-Target Affinity (IC50) | ~1000 nM | D3 Dopamine Receptor | [2][3][7] |
| Bioavailability | Crosses the blood-brain barrier | In vivo (mice) | [4][5] |
Section 2: Mechanism of Action in Neuroscience
This compound exerts its effects by binding to and activating the sst4 receptor, which is coupled to an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][8] This primary signaling event triggers several downstream effects relevant to neurodegenerative disease pathology.
In the context of Alzheimer's disease, the activation of sst4 by this compound initiates two key processes:
-
Enhancement of Aβ Clearance: this compound increases the activity of neprilysin, a key enzyme responsible for degrading amyloid-beta (Aβ) peptides.[1][5][9] This action helps reduce the accumulation of toxic soluble Aβ oligomers, particularly Aβ1-42 trimers.[9]
-
Modulation of Microglial Function: It promotes the phagocytosis of Aβ1-42 by microglia under non-inflammatory conditions.[10][11] In pro-inflammatory states (e.g., induced by LPS), it reduces neuroinflammation by inhibiting nitric oxide (NO) production and lowering elevated cytosolic calcium levels, thereby protecting microglia from damage.[10][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitory Effect of the Somatostatin Receptor Subtype-4 Agonist this compound on the Micturition Reflex in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonpeptide somatostatin agonists with sst4 selectivity: synthesis and structure-activity relationships of thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]
- 9. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: NNC 26-9100
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of NNC 26-9100, a selective somatostatin receptor subtype-4 (sst4) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the reported solubility of this compound in DMSO?
A2: Several suppliers report the solubility of this compound in DMSO to be less than 27.82 mg/mL, with some providing a maximum concentration of 50 mM.[1][2][3][4][5] It is crucial to refer to the batch-specific data on the Certificate of Analysis provided by the supplier.
Q3: How should this compound be stored?
A3: this compound should be stored at -20°C.[1][2][3][6] Once dissolved in DMSO, it is recommended to store the stock solution in aliquots at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective sst4 receptor full agonist with a Ki of 6 nM and an EC50 of 2 nM.[7][8] Its activation of the sst4 receptor leads to the inhibition of adenylyl cyclase and an increase in the activity of neprilysin, an enzyme involved in the degradation of amyloid-β peptides.[7][9][10]
Troubleshooting Guide: Solubility Issues in DMSO
Q1: I've added DMSO to the this compound powder, but it's not fully dissolving. What should I do?
A1: If you observe incomplete dissolution of this compound in DMSO at room temperature, you can try the following to increase solubility:
-
Warming: Gently warm the solution to 37°C.[1]
-
Sonication: Use an ultrasonic bath to oscillate the tube for a period of time.[1]
-
Vortexing: Gently vortex the solution to aid in dissolution.
Q2: My this compound solution in DMSO appears to have precipitated after storage. What could be the cause and how can I resolve it?
A2: Precipitation of compounds in DMSO upon storage can be due to several factors, including absorption of atmospheric moisture by DMSO, which can reduce the solubility of the compound, or exceeding the solubility limit. To resolve this, you can try to redissolve the compound by following the warming and sonication steps mentioned in the previous answer. To prevent this, ensure your DMSO is of high purity and anhydrous, and that the stock solution vials are tightly sealed to minimize moisture absorption. Storing in smaller, single-use aliquots can also help.
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | <27.82 | 50 |
| Ethanol | <27.82 | 50 |
Data compiled from multiple supplier datasheets.[1][2][3][4][5] For batch-specific data, please refer to the Certificate of Analysis.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 556.35 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Preparation: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.56 mg of this compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Gently vortex the solution until the powder is completely dissolved. If dissolution is slow, proceed with the following steps.
-
Warming (Optional): If the compound does not fully dissolve, warm the tube to 37°C in a water bath or heat block for a few minutes.
-
Sonication (Optional): Following warming, place the tube in an ultrasonic bath for a short period to facilitate dissolution.
-
Aliquotting and Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Visualizations
References
- 1. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effect of somatostatin ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]
- 10. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ₁₋₄₂ trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
NNC 26-9100 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of NNC 26-9100.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2] It can be dissolved in both solvents up to a concentration of 50 mM.[2]
Q2: How should solid this compound be stored?
A2: Solid this compound is stable under recommended storage conditions.[3][4] For long-term storage, it is recommended to store the solid compound at -20°C.[1][4][5][6] Some suppliers recommend storage at +4°C.[2] Always refer to the manufacturer's specific instructions provided with the product.
Q3: How should I store this compound stock solutions?
A3: Once dissolved, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6] For stock solutions, storage at -20°C is recommended for use within one month, while storage at -80°C is suitable for up to six months.[6]
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: While this compound is a stable non-peptide compound, long-term storage in aqueous solutions is not recommended.[7][8] It is best to prepare fresh dilutions in your experimental buffer or media from a concentrated stock solution just before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer/media | Low solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO or ethanol. Further dilute the stock solution in your aqueous buffer or media to the final working concentration immediately before the experiment. Ensure the final concentration of the organic solvent is compatible with your experimental system. To aid solubility, you can warm the solution to 37°C and sonicate it for a short period.[6] |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage. | Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.[6] Use freshly prepared working solutions for each experiment. |
| Low potency or lack of biological activity | Incorrect concentration of the working solution. | Verify the calculations for your stock and working solutions. Ensure the molecular weight used for calculations matches the batch-specific information on the product vial.[2] Perform a dose-response experiment to determine the optimal concentration for your specific cell line or experimental model. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 50 mM | [2] |
| Ethanol | 50 mM | [2] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid | +4°C or -20°C | Refer to manufacturer's specifications | [1][2][4][5] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | [6] |
| Stock Solution (-80°C) | -80°C | Up to 6 months | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the required concentration and volume of the stock solution.
-
Weigh the appropriate amount of solid this compound using a calibrated analytical balance. Note: Always use the batch-specific molecular weight provided on the product vial for calculations.[2]
-
Add the appropriate volume of solvent (e.g., DMSO or ethanol) to the solid compound.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[6]
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Protocol 2: General Cell-Based Assay Workflow
-
Cell Culture: Culture your cells of interest (e.g., BV2 microglia) in the appropriate growth medium and conditions until they reach the desired confluency.[9][10]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or experimental buffer. Ensure the final solvent concentration is not toxic to the cells.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the desired concentration of this compound. Include appropriate vehicle controls (medium with the same final concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions.[9][10]
-
Downstream Analysis: Following incubation, perform the desired downstream analysis, such as measuring changes in cell viability, protein expression, or signaling pathway activation.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. biolinkk.com [biolinkk.com]
- 2. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. biocrick.com [biocrick.com]
- 5. This compound by USBiological, Cat. No. 460828-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 6. glpbio.com [glpbio.com]
- 7. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
potential off-target effects of NNC 26-9100
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using NNC 26-9100. The information focuses on potential off-target effects to help users interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective non-peptide full agonist for the somatostatin receptor subtype 4 (sst4).[1][2] Its high affinity and selectivity for sst4 lead to the inhibition of adenylyl cyclase upon receptor activation.[3]
Q2: What are the known binding affinities of this compound for its primary target and potential off-targets?
A2: The binding affinities of this compound have been characterized for several G protein-coupled receptors. A summary of these affinities is provided in the table below.
| Receptor Target | Binding Affinity (Ki) | Functional Potency (EC50) | Reference |
| Somatostatin Receptor sst4 | 6 nM | 2 nM | [1][2] |
| Somatostatin Receptor sst2 | 621 nM | Not Reported | [4] |
| Muscarinic Acetylcholine Receptor M1 | ~500 nM | Not Reported | [2][5] |
| Dopamine Receptor D3 | ~1000 nM | Not Reported | [2][5] |
Q3: What is the established on-target signaling pathway for this compound?
A3: this compound, as an sst4 agonist, activates a G-protein coupled receptor cascade. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This primary signaling pathway is depicted in the diagram below.
Troubleshooting Guide
This guide addresses specific issues that may arise from the known off-target interactions of this compound with the M1 muscarinic and D3 dopamine receptors.
Q1: Issue - I am observing unexpected changes in intracellular calcium levels in my cell line that are not blocked by an sst4 antagonist.
A1: Possible Cause and Solution
-
Possible Cause: This effect may be due to off-target activation of the M1 muscarinic acetylcholine receptor.[2][5] M1 receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium.
-
Troubleshooting Steps:
-
Confirm M1 Receptor Expression: Verify whether your cell line expresses the M1 muscarinic receptor.
-
Use a Selective Antagonist: Treat your cells with a selective M1 muscarinic receptor antagonist prior to adding this compound. If the calcium flux is blocked, this confirms an M1-mediated off-target effect.
-
Dose-Response Analysis: Perform a dose-response curve with this compound. Off-target effects are more likely to be observed at higher concentrations.
-
Q2: Issue - My in vivo experiments are showing unexpected behavioral or physiological effects, such as changes in motor activity or learning and memory, that are inconsistent with sst4 agonism alone.
A2: Possible Cause and Solution
-
Possible Cause: These effects could be attributed to the off-target activity of this compound on D3 dopamine receptors.[2][5] D3 receptors are involved in the regulation of locomotion, cognition, and emotion.
-
Troubleshooting Steps:
-
Administer a Selective Antagonist: In your animal model, pre-administer a selective D3 dopamine receptor antagonist to determine if the unexpected behavioral effects are mitigated.
-
Dose-Range Finding: Carefully evaluate a range of this compound doses. The on-target sst4 effects should be apparent at lower concentrations, while off-target D3 effects may emerge at higher doses.
-
Use Control Compounds: Include control compounds in your study, such as a highly selective sst4 agonist without D3 activity and a selective D3 agonist, to dissect the observed effects.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol is a standard method to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor (e.g., M1 muscarinic or D3 dopamine receptor).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., M1 or D3)
-
Radioligand specific for the receptor of interest (e.g., [3H]-pirenzepine for M1, [3H]-spiperone for D3)
-
This compound
-
Assay buffer
-
Scintillation vials and fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a reaction tube, add the cell membranes, a fixed concentration of the radioligand, and a specific concentration of this compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay to Assess Off-Target Activity
This protocol outlines a general procedure to assess the functional consequences of this compound binding to an off-target receptor.
Example for M1 Muscarinic Receptor (Calcium Mobilization Assay):
-
Culture cells expressing the M1 muscarinic receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add varying concentrations of this compound to the wells.
-
Measure the change in fluorescence over time using a plate reader to determine the extent of intracellular calcium release.
-
Include a known M1 agonist as a positive control and an M1 antagonist to confirm the specificity of the response.
Example for D3 Dopamine Receptor (cAMP Assay):
-
Culture cells expressing the D3 dopamine receptor in a 96-well plate.
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase cAMP levels.
-
Add varying concentrations of this compound.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit.
-
A D3 agonist will cause a decrease in cAMP levels. Include a known D3 agonist as a positive control and a D3 antagonist to confirm specificity.
References
interpreting unexpected results with NNC 26-9100
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NNC 26-9100, a selective somatostatin receptor subtype-4 (sst4) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective full agonist for the somatostatin receptor subtype-4 (sst4).[1][2] Its binding to the sst4 receptor initiates an intracellular cascade that results in the inhibition of adenylyl cyclase.[2][3][4] This action leads to various downstream effects, including the modulation of microglial activity and promotion of amyloid-beta clearance.[3][5][6]
Q2: What is the binding affinity and selectivity of this compound?
A2: this compound exhibits high affinity and selectivity for the human sst4 receptor. It has a Ki of 6 nM and an EC50 of 2 nM for sst4.[1][2][4] It shows over 100-fold selectivity for sst4 over sst1, sst2, sst3, and sst5 receptors.[2][4]
Q3: Are there any known off-target effects of this compound?
A3: While highly selective for sst4, at higher concentrations, this compound has shown some affinity for M1 muscarinic acetylcholine and D3 dopamine receptors, with Ki values of around 500 nM and 1000 nM, respectively.[2][4] Researchers should consider this possibility when using high concentrations of the compound.
Troubleshooting Unexpected Results
Issue 1: Inconsistent or dose-dependent effects on amyloid-beta levels.
-
Observation: You observe a reduction in amyloid-beta (Aβ) levels at a specific dose of this compound, but not at higher or lower doses. For example, a study in SAMP8 mice showed a significant decrease in Aβx-42 at a 20µg dose, but not at other tested doses.[7]
-
Possible Causes & Troubleshooting Steps:
-
Dose-Response Curve: The dose-response relationship for this compound's effect on Aβ reduction may be non-linear (U-shaped or bell-shaped). It is crucial to perform a full dose-response study to identify the optimal effective concentration.
-
Receptor Downregulation: Chronic or high-concentration exposure to an agonist can sometimes lead to receptor downregulation. However, one study indicated no significant change in sst4 receptor expression after chronic administration, suggesting this may be less of a concern.[7]
-
Dual Mechanisms of Action: this compound may have more than one mechanism of action that contributes to its effects in a dose-dependent manner.[7] Consider investigating other potential pathways affected by this compound in your experimental model.
-
Issue 2: Unexpected changes in Amyloid Precursor Protein (APP) expression or processing.
-
Observation: You notice alterations in APP expression or processing that do not seem to correlate with changes in neprilysin activity.
-
Possible Causes & Troubleshooting Steps:
-
Neprilysin-Independent Mechanism: Studies suggest that this compound's mechanism of action on APP may be independent of its effect on neprilysin.[7][8] One study found that this compound treatment resulted in decreased intracellular APP expression.[8][9]
-
Secretase Activity: There is a possibility that this compound could impact the activity of β- or γ-secretases, the enzymes involved in APP processing.[8] Assaying the activity of these secretases in your experimental system could provide valuable insights.
-
Issue 3: Variable effects on microglia in different experimental conditions.
-
Observation: The effect of this compound on microglia (e.g., phagocytosis, nitric oxide production) differs between experiments.
-
Possible Causes & Troubleshooting Steps:
-
Inflammatory State: The functional effects of this compound on microglia appear to be dependent on their inflammatory state. For instance, this compound has been shown to enhance phagocytosis of Aβ1-42 in non-inflammatory conditions, while it decreases nitrosative stress and cell damage during LPS-induced activation.[5][6]
-
Experimental Model: Ensure that the inflammatory state of your microglial cultures or in vivo model is well-characterized and consistent across experiments. The presence or absence of inflammatory stimuli like lipopolysaccharide (LPS) can significantly alter the cellular response to this compound.[5][6]
-
Data Presentation
Table 1: Binding Affinity and Potency of this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |
| sst4 | 6 nM[1][2][4] | 2 nM[1][2][4] |
| sst1 | > 600 nM | Not reported |
| sst2 | 621 nM | Not reported |
| sst3 | > 600 nM | Not reported |
| sst5 | > 600 nM | Not reported |
| M1 muscarinic | ~500 nM[2][4] | Not reported |
| D3 dopamine | ~1000 nM[2][4] | Not reported |
Table 2: Summary of this compound Effects in BV2 Microglia Cells
| Condition | Parameter | Effect of this compound |
| LPS-activated | Lactate Dehydrogenase Release | Decreased[5][6] |
| Nitrite Release | Decreased[5][6] | |
| Cytosolic Calcium | Decreased[5][6] | |
| Non-inflammatory | FITC-Aβ1-42 Uptake | Increased[5][6] |
Experimental Protocols
1. Microglial Aβ1-42 Phagocytosis Assay
-
Cell Line: BV2 microglia cells.
-
Reagents: FITC-tagged Aβ1-42 monomer peptide, this compound, cell culture medium.
-
Methodology:
-
Plate BV2 cells in a suitable culture vessel.
-
Treat cells with desired concentrations of this compound in the absence of inflammatory stimuli.
-
Add FITC-Aβ1-42 to the cell culture and incubate for a specified period (e.g., 24 hours).
-
Wash the cells to remove extracellular FITC-Aβ1-42.
-
Quantify the intracellular fluorescence using a plate reader or flow cytometry to determine the extent of phagocytosis.
-
2. Nitric Oxide Production Assay in Activated Microglia
-
Cell Line: BV2 microglia cells.
-
Reagents: Lipopolysaccharide (LPS), this compound, Griess Reagent.
-
Methodology:
-
Plate BV2 cells and treat with various concentrations of this compound.
-
Induce an inflammatory response by adding LPS to the culture medium.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess Reagent, which is an indicator of nitric oxide production.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ₁₋₄₂ trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NNC 26-9100 Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NNC 26-9100 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-peptide full agonist for the somatostatin receptor subtype 4 (sst4).[1] Its mechanism of action involves binding to the sst4 receptor, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2] This signaling cascade has been shown to increase the survival of microglial cells, enhance the degradation of amyloid-beta (Aβ) peptides, and ultimately improve learning and memory in animal models of Alzheimer's disease.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, with a solubility of up to 50 mM in both solvents.[3] For in vivo studies, it is crucial to prepare a stock solution in an appropriate solvent and then dilute it to the final desired concentration with a physiologically compatible vehicle.
Q3: What are the common administration routes for this compound in mice?
A3: The two primary routes of administration for this compound in mouse models are intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) injections.[4][5][6] The choice of administration route will depend on the specific experimental design and research question.
Q4: Is this compound stable in solution?
A4: this compound is stable under recommended storage conditions.[7] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months).[8] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the final vehicle. | The final concentration of the organic solvent (e.g., DMSO, ethanol) in the vehicle may be too low to maintain solubility. | Increase the percentage of the organic solvent in the final vehicle, ensuring it remains within a safe and tolerable range for the animal model. Gentle warming to 37°C and sonication can also help to redissolve the compound.[8] |
| Inconsistent or unexpected experimental results. | - Compound Degradation: Improper storage or handling of this compound or its solutions. - Incorrect Dosage: Calculation errors or improper dilution of the stock solution. - Vehicle Effects: The vehicle itself may be causing a biological response. | - Confirm Compound Integrity: Use freshly prepared solutions for each experiment. Store stock solutions as recommended and avoid repeated freeze-thaw cycles. - Verify Dosage: Double-check all calculations and ensure accurate pipetting. - Include Vehicle-Only Control Group: Always include a control group that receives only the vehicle to account for any potential effects of the solvent or other components. |
| Difficulty in achieving desired brain concentration with peripheral administration. | This compound's ability to cross the blood-brain barrier (BBB) may be limited, although studies have shown it can cross the BBB.[6] | Consider using a higher dose for intraperitoneal administration, as has been done in chronic studies.[6] Alternatively, direct intracerebroventricular injection can be used to bypass the BBB and ensure direct central nervous system delivery.[5] |
Experimental Protocols
Intracerebroventricular (i.c.v.) Injection in Mice
This protocol is based on methodologies described in studies investigating the acute effects of this compound.[5]
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame.
-
Injection: Following a midline scalp incision, drill a small hole in the skull over the target ventricle. Slowly inject this compound (e.g., 0.2 μg in 2 μL of vehicle) into the cerebral ventricle using a Hamilton syringe.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
Chronic Intraperitoneal (i.p.) Administration in Mice
This protocol is adapted from studies evaluating the long-term effects of this compound.[6]
-
Drug Preparation: Dissolve this compound in a vehicle suitable for intraperitoneal injection (e.g., a solution of 95% ethanol, diluted further in saline).
-
Administration: Administer the this compound solution via intraperitoneal injection at the desired dose (e.g., 20 µg or 200 µg) daily or as required by the experimental design.
-
Monitoring: Monitor the animals regularly for any adverse reactions to the injections.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound upon binding to the sst4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]
- 3. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 4. Regional Brain Impact of a Somatostatin Receptor Subtype-4 Agonist on Microglia in 3xTg Mice with Inflammatory Challenge - ProQuest [proquest.com]
- 5. Somatostatin receptor subtype-4 agonist this compound mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Validation & Comparative
A Comparative Guide to NNC 26-9100 and Other Somatostatin Receptor 4 (SST4) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of NNC 26-9100 and other prominent somatostatin receptor 4 (SST4) agonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate tool compounds for their studies and to provide a comparative landscape for drug development professionals.
Introduction to SST4 Receptor Agonists
The somatostatin receptor 4 (SST4) is a G protein-coupled receptor that has emerged as a promising therapeutic target for a variety of conditions, including pain, inflammation, and neurodegenerative diseases. Activation of the SST4 receptor by agonists generally leads to inhibitory effects on cellular function. This has driven the development of selective SST4 agonists as potential therapeutic agents. This compound was one of the first selective non-peptide SST4 agonists to be discovered and has been widely used as a research tool. This guide compares this compound with other notable SST4 agonists, focusing on their binding affinity, functional potency, selectivity, and in vivo efficacy.
In Vitro Performance Comparison
The following tables summarize the in vitro pharmacological properties of this compound and other selected SST4 receptor agonists. The data is compiled from various studies to provide a comparative overview.
Table 1: Binding Affinity (Ki) of SST4 Receptor Agonists at Human Somatostatin Receptors
| Compound | hSST1 (Ki, nM) | hSST2 (Ki, nM) | hSST3 (Ki, nM) | hSST4 (Ki, nM) | hSST5 (Ki, nM) | Selectivity for hSST4 |
| This compound | >1000 | >1000 | >1000 | 6[1][2][3] | >1000 | >167-fold vs other subtypes |
| J-2156 | >5000 | >5000 | 1400 | 1.2[4] | 540 | >400-fold vs other subtypes[4] |
| L-803,087 | 199 | 4720 | 1280 | 0.7[5] | 3880 | >280-fold vs other subtypes[5] |
| TT-232 | High Affinity | - | - | High Affinity[1] | - | Binds to SST1 and SST4 |
Note: "h" denotes human receptor subtypes. A lower Ki value indicates higher binding affinity.
Table 2: Functional Potency (EC50/IC50) of SST4 Receptor Agonists
| Compound | Functional Assay | Cell Line | Potency (EC50/IC50, nM) |
| This compound | cAMP Accumulation Inhibition | BHK cells expressing hSST4 | 2[1][2][3] |
| J-2156 | cAMP Accumulation Inhibition | CHO cells expressing hSST4 | 0.05[4] |
| J-2156 | cAMP Accumulation Inhibition | CHO cells expressing rSST4 | 0.07[4] |
| TT-232 | cAMP Accumulation Inhibition | CHO cells expressing hSST4 | 371.6[1] |
| Compound 1 (Novel Pyrrolo-pyrimidine) | [35S]GTPγS Binding | CHO cells expressing hSST4 | 75[6] |
| Compound 2 (Novel Pyrrolo-pyrimidine) | [35S]GTPγS Binding | CHO cells expressing hSST4 | 28[6] |
| Compound 3 (Novel Pyrrolo-pyrimidine) | [35S]GTPγS Binding | CHO cells expressing hSST4 | 16[6] |
| Compound 4 (Novel Pyrrolo-pyrimidine) | [35S]GTPγS Binding | CHO cells expressing hSST4 | 24[6] |
Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) are measures of a drug's potency. A lower value indicates higher potency.
In Vivo Performance Comparison
The in vivo efficacy of SST4 agonists has been primarily evaluated in animal models of pain and inflammation.
Table 3: In Vivo Efficacy (ED50) of SST4 Receptor Agonists in Pain Models
| Compound | Animal Model | Pain Type | Route of Administration | Efficacy (ED50) |
| J-2156 | Rat | Breast Cancer-Induced Bone Pain (Mechanical Allodynia) | Intraperitoneal | 3.7 mg/kg[2][7] |
| J-2156 | Rat | Breast Cancer-Induced Bone Pain (Mechanical Hyperalgesia) | Intraperitoneal | 8.0 mg/kg[2][7] |
| J-2156 | Rat | Diabetic Neuropathic Pain | Intraperitoneal | 30 mg/kg (significant anti-allodynia)[3] |
| TT-232 | Mouse | Chronic Neuropathic Pain | Intraperitoneal | 100-200 µg/kg (significant analgesia)[1] |
| Novel Pyrrolo-pyrimidine Compounds | Mouse | Neuropathic Pain (Mechanical Hyperalgesia) | Oral | 100-500 µg/kg (65-80% maximal effect)[6] |
Note: ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population. A lower value indicates higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize SST4 receptor agonists.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the SST4 receptor, thereby determining its binding affinity (Ki).
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human SST4 receptor (e.g., CHO or BHK cells).
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled SST4 ligand (e.g., [125I]Tyr11-somatostatin-14) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays
This assay measures the activation of G proteins coupled to the SST4 receptor upon agonist binding.
General Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the SST4 receptor are used.
-
Incubation: Membranes are incubated with varying concentrations of the test agonist in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Separation: The reaction is terminated, and the [35S]GTPγS bound to the G proteins is separated from the unbound nucleotide by filtration.
-
Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined.
This assay measures the ability of an SST4 agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule.
General Protocol:
-
Cell Culture: Whole cells expressing the SST4 receptor are used.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation and then stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Agonist Treatment: Cells are co-incubated with forskolin and varying concentrations of the SST4 agonist.
-
Detection: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the SST4 receptor signaling pathway and a typical experimental workflow for evaluating SST4 agonists in a pain model.
Caption: SST4 Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Pain Model.
Conclusion
This guide provides a comparative overview of this compound and other SST4 receptor agonists based on currently available data. This compound remains a valuable and selective tool for in vitro and in vivo research. However, other agonists such as J-2156 and L-803,087 exhibit higher affinity and potency. The development of novel SST4 agonists with improved pharmacokinetic properties and efficacy continues to be an active area of research. The choice of agonist will ultimately depend on the specific experimental needs, including the desired potency, selectivity profile, and intended application. The provided experimental protocols and diagrams serve as a resource for researchers designing and interpreting studies in this field.
References
- 1. The heptapeptide somatostatin analogue TT-232 exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. J-2156, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
A Comparative Analysis of NNC 26-9100 and Other Neuroprotective Agents in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of NNC 26-9100, a selective somatostatin receptor subtype-4 (SSTR4) agonist, with other notable neuroprotective agents—Edaravone, Cerebrolysin, and Citicoline. The comparison is based on preclinical data from animal models of Alzheimer's disease, focusing on key efficacy endpoints and mechanisms of action.
Executive Summary
This compound demonstrates a unique mechanism of action centered on the activation of the SSTR4 receptor, leading to enhanced clearance of amyloid-beta (Aβ) and improved cognitive function in animal models. Edaravone, a free radical scavenger, shows broader antioxidant and anti-inflammatory effects. Cerebrolysin, a neuropeptide mixture, appears to exert its effects through neurotrophic and neuroprotective pathways. Citicoline is believed to support neuronal membrane integrity and cholinergic function. While direct comparative studies are lacking, this guide synthesizes available data to facilitate an informed assessment of their relative strengths and potential therapeutic applications in Alzheimer's disease.
Mechanism of Action and Signaling Pathways
The neuroprotective agents discussed herein operate through distinct molecular pathways.
This compound: As a selective SSTR4 agonist, this compound activates a signaling cascade that enhances the activity of neprilysin, a key enzyme responsible for the degradation of Aβ peptides.[1][2] This targeted approach aims to reduce the accumulation of toxic Aβ oligomers, a hallmark of Alzheimer's disease.
References
- 1. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor subtype-4 agonist this compound mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
NNC 26-9100: A Comparative Analysis of its Selectivity for sst4 over sst2 Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional selectivity of the non-peptide compound NNC 26-9100 for the somatostatin receptor subtype 4 (sst4) over subtype 2 (sst2). The information presented is supported by experimental data to assist researchers in evaluating this compound for their studies.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound is demonstrated by its significantly higher binding affinity for the sst4 receptor compared to the sst2 receptor. Experimental data indicates a more than 100-fold selectivity for sst4.[1][2]
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| This compound | sst4 | 6 nM[1][2][3] |
| This compound | sst2 | 621 nM |
Note: Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Functional Activity at the sst4 Receptor
This compound acts as a full agonist at the sst4 receptor.[1][3] This has been demonstrated by its ability to potently inhibit forskolin-induced cyclic AMP (cAMP) accumulation, a key signaling pathway for this receptor. The half-maximal effective concentration (EC50) for this inhibition has been reported to be between 2 nM and 26 nM.[1][3]
Experimental Protocols
The binding affinity and functional activity data presented were determined using established in vitro experimental protocols.
Receptor Binding Assay
A competitive radioligand binding assay was utilized to determine the binding affinity (Ki) of this compound for sst4 and sst2 receptors.[4][5]
-
Cell Lines: Membranes from cell lines individually expressing the human sst4 (e.g., BHK cells) and sst2 (e.g., HEK 293 cells) receptors were used.[4][5]
-
Radioligand: [125I]Tyr11-SRIF (somatostatin) was used as the radioligand.[4][5]
-
Procedure: A displacement study was performed where increasing concentrations of the unlabeled compound (this compound) were used to compete with a fixed concentration of the radioligand for binding to the receptor.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 value.
Signaling Pathways of sst4 and sst2 Receptors
Both sst4 and sst2 are G protein-coupled receptors (GPCRs) that share some common signaling pathways, most notably the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6][7] However, they also couple to distinct downstream effectors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonpeptide somatostatin agonists with sst4 selectivity: synthesis and structure-activity relationships of thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin and its receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
NNC 26-9100: A Comparative Analysis of its Efficacy Across Diverse Alzheimer's Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of NNC 26-9100, a selective somatostatin receptor subtype-4 (SSTR4) agonist, across various preclinical models of Alzheimer's disease (AD). This document synthesizes experimental data on its therapeutic potential, detailing its mechanism of action and comparing its performance in different pathological contexts.
This compound has emerged as a promising candidate for AD treatment by targeting the somatostatin receptor subtype-4.[1][2] Research indicates its potential to mitigate cognitive decline and reduce the amyloid-beta (Aβ) burden, a hallmark of Alzheimer's pathology.[2][3] This guide offers an objective comparison of its effects in the Senescence-Accelerated Mouse Prone-8 (SAMP8), APPswe Tg2576, and 3xTg-AD mouse models, providing a cross-validation of its therapeutic effects.
Comparative Efficacy of this compound in Alzheimer's Disease Models
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in different AD mouse models.
Table 1: Effects of this compound on Cognitive Function
| Alzheimer's Model | Treatment Protocol | Behavioral Test | Key Findings | Reference |
| SAMP8 | 0.2 μg (i.c.v.) | T-maze foot shock avoidance | Improved learning.[4] | 4 |
| SAMP8 | 20 μg (chronic i.p.) | T-maze | Improved learning and memory.[3] | 3 |
| SAMP8 | 0.2 μg (i.c.v.) | Novel Object Recognition | Enhanced learning and memory.[5] | 5 |
| APPswe Tg2576 | N/A | N/A | Similar learning improvement to SAMP8 mice.[4] | 4 |
Table 2: Effects of this compound on Amyloid-Beta Pathology
| Alzheimer's Model | Treatment Protocol | Analyte | Key Findings | Reference |
| SAMP8 | 20 μg (chronic i.p.) | Aβx-42 | Significant decrease in brain Aβx-42 levels.[3] | 3 |
| SAMP8 | 0.2 μg (i.c.v.) | Soluble Aβ42 | Decreased total soluble Aβ42.[4] | 4 |
| SAMP8 | 0.2 μg (i.c.v.) | Aβ1-42 trimers | Decreased extracellular and intracellular Aβ1-42 trimers.[5] | 5 |
| APPswe Tg2576 | N/A | Soluble Aβ42 oligomers | Reduction in soluble Aβ42 oligomers in extracellular, intracellular, and membrane fractions.[4] | 4 |
| 3xTg-AD | 0.2 µg (i.c.v.) | Neprilysin & IDE mRNA | Increased cortical expression of neprilysin (9.3-fold) and insulin degrading enzyme (14.8-fold) at 24h.[1] | 1 |
Table 3: Effects of this compound on Microglia and Neuroinflammation
| Alzheimer's Model | Treatment Protocol | Target | Key Findings | Reference |
| BV2 microglia cells | In vitro | Aβ1-42 phagocytosis | Increased uptake of FITC-tagged Aβ1-42 in the absence of LPS.[6][7] | 7 |
| BV2 microglia cells | In vitro | Nitric Oxide Production | Decreased nitrite release during LPS-induced activation.[6][7] | 7 |
| 3xTg-AD | 0.2 µg (i.c.v.) | Cd33 & Msr1 mRNA | Decreased cortical Cd33 expression (25%) and increased cortical (1.8-fold) and subcortical (2.0-fold) Msr1 expression at 6h.[1] | 1 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in Alzheimer's disease.
Caption: General experimental workflow for evaluating this compound in AD models.
Detailed Experimental Protocols
Below are synthesized methodologies for key experiments cited in the comparison tables.
In Vivo Administration of this compound
-
Intracerebroventricular (i.c.v.) Injection:
-
Animals: Senescence-Accelerated Mouse Prone-8 (SAMP8), APPswe Tg2576, or 3xTg-AD mice.
-
Anesthesia: Mice are anesthetized using isoflurane.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic instrument. A small hole is drilled in the skull at specific coordinates relative to bregma to target the lateral ventricle.
-
Injection: this compound (e.g., 0.2 μg dissolved in a vehicle like artificial cerebrospinal fluid) is injected slowly into the ventricle using a Hamilton syringe.[4]
-
Post-operative Care: The incision is sutured, and the animal is monitored during recovery.
-
-
Chronic Intraperitoneal (i.p.) Injection:
-
Animals: SAMP8 mice.
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., saline).
-
Administration: The solution is injected into the peritoneal cavity of the mouse. This is typically performed daily over an extended period (e.g., 28 days) to assess the effects of chronic administration.[3]
-
Behavioral Testing
-
T-maze Foot Shock Avoidance Test:
-
Apparatus: A T-shaped maze with a start arm and two goal arms. The floor of the maze can deliver a mild foot shock.
-
Procedure: A mouse is placed in the start arm and allowed to choose one of the goal arms. One arm is designated as "safe" and the other delivers a foot shock. The test measures the number of trials it takes for the mouse to learn to consistently choose the safe arm. This assesses learning and memory.[4]
-
-
Novel Object Recognition (NOR) Test:
-
Apparatus: An open-field arena.
-
Habituation: The mouse is allowed to freely explore the empty arena to acclimate.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set amount of time.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the mouse spends exploring the novel object versus the familiar object is measured. A preference for the novel object indicates memory of the familiar object.[5]
-
Biochemical and Molecular Analysis
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ:
-
Tissue Preparation: Brain tissue (e.g., cortex, hippocampus) is homogenized in appropriate buffers to extract soluble Aβ.
-
Assay: A specific ELISA kit for Aβx-42 is used to quantify the concentration of the peptide in the brain homogenates.[4]
-
-
Western Blot for Aβ Oligomers:
-
Protein Extraction: Cellular fractions (extracellular, intracellular, membrane) are isolated from brain tissue.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for Aβ, followed by a secondary antibody conjugated to an enzyme for chemiluminescent detection. This allows for the visualization and quantification of different Aβ oligomeric species (e.g., trimers).[4]
-
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
RNA Extraction: Total RNA is isolated from brain tissue.
-
Reverse Transcription: RNA is converted to complementary DNA (cDNA).
-
PCR: The cDNA is used as a template for PCR with primers specific to the genes of interest (e.g., Neprilysin, Ide, Cd33, Msr1). The amplification of these genes is quantified in real-time to determine their relative expression levels.[1]
-
Alternative SSTR4 Agonists
While this compound is a key compound, other SSTR4 agonists have also been investigated for their therapeutic potential in AD. L-803-087 has been shown to enhance cue-based memory formation.[3] More recently, SM-I-26 has been evaluated for its effects on microglia and inflammatory responses.[8] Future comparative studies between these agonists could provide further insights into the therapeutic targeting of the SSTR4 receptor.
Conclusion
The cross-model comparison of this compound's effects demonstrates a consistent and robust therapeutic potential in preclinical Alzheimer's disease models. The compound has been shown to improve cognitive function, reduce Aβ pathology, and modulate microglial activity across different genetic and age-related models of AD. The detailed experimental protocols provided herein should facilitate the replication and further investigation of these promising findings. Further research is warranted to explore the full therapeutic window of SSTR4 agonists and their potential translation to clinical applications for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor subtype-4 agonist this compound mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 8. Regional Brain Impact of a Somatostatin Receptor Subtype-4 Agonist on Microglia in 3xTg Mice with Inflammatory Challenge - ProQuest [proquest.com]
A Comparative Analysis of NNC 26-9100 and Traditional Alzheimer's Disease Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel somatostatin receptor subtype-4 (SSTR4) agonist, NNC 26-9100, and traditional Alzheimer's disease (AD) therapies, including cholinesterase inhibitors and NMDA receptor antagonists. The information presented is based on available preclinical data and aims to offer an objective overview to inform future research and drug development efforts.
Executive Summary
Current therapeutic strategies for Alzheimer's disease primarily offer symptomatic relief. Cholinesterase inhibitors, such as donepezil, and NMDA receptor antagonists, like memantine, represent the standard of care but do not halt the underlying neurodegenerative processes.[1] In contrast, this compound, a selective SSTR4 agonist, has emerged as a potential disease-modifying agent. Preclinical studies suggest that this compound not only enhances cognitive function but also targets the core pathology of AD by promoting the clearance of amyloid-beta (Aβ) and exhibiting neuroprotective effects. This guide will delve into the distinct mechanisms of action, present comparative preclinical data, and provide detailed experimental methodologies for the key studies cited.
Mechanisms of Action
This compound: A Multi-faceted Approach
This compound is a selective agonist for the somatostatin receptor subtype-4 (SSTR4). Its mechanism of action in the context of Alzheimer's disease is multifaceted and targets several key pathological features:
-
Enhancement of Aβ Clearance: this compound has been shown to increase the activity of neprilysin, a key enzyme responsible for the degradation of Aβ peptides.[2][3][4] This leads to a reduction in both extracellular and intracellular levels of toxic Aβ oligomers, including Aβ1-42 trimers.[2][3]
-
Modulation of Microglial Activity: The compound promotes microglial survival and enhances their phagocytic capacity for Aβ1-42.[4][5] This suggests a role in clearing amyloid plaques and reducing neuroinflammation.
-
Neuroprotection: By activating SSTR4, this compound is thought to initiate intracellular signaling cascades that inhibit adenyl cyclase, potentially contributing to increased cell viability.
-
Cognitive Enhancement: Preclinical studies have demonstrated that this compound improves learning and memory in mouse models of Alzheimer's disease.[2][3][6]
Traditional Alzheimer's Disease Treatments: Symptomatic Relief
Traditional AD treatments primarily address the symptoms of cognitive decline by modulating neurotransmitter systems.
-
Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine, Galantamine): These drugs work by inhibiting the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.[7][8] By increasing the levels of acetylcholine in the brain, they can temporarily improve cognitive function.[7] Some studies also suggest that cholinesterase inhibitors may have modest effects on reducing Aβ levels and microglial activation.[9][10][11][12]
-
NMDA Receptor Antagonists (e.g., Memantine): Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal damage. Memantine blocks this pathological activation of NMDA receptors while still allowing for normal synaptic transmission, thereby offering a neuroprotective effect.[1][13][14] Some preclinical evidence also indicates that memantine can reduce the levels of Aβ peptides.[15][16][17][18]
Comparative Preclinical Data
The following tables summarize key quantitative data from preclinical studies on this compound and traditional Alzheimer's disease treatments.
Table 1: Effects on Amyloid-Beta (Aβ) Levels in Animal Models
| Compound | Animal Model | Dosage | Effect on Aβ Levels | Reference |
| This compound | SAMP8 mice | 20 µg and 200 µg (i.p.) | Decreased soluble Aβx-42 levels. | [6] |
| SAMP8 mice | 0.2 µg (i.c.v.) | Significantly decreased extracellular and intracellular Aβ1-42 trimers in the cortex. | [2][3] | |
| Donepezil | Tg2576 mice | 4 mg/kg (in drinking water) for 6 months | Significantly reduced soluble Aβ1-40 and Aβ1-42 levels. | [9][10] |
| APP/PS1 mice | Not specified | Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels. | [11] | |
| Memantine | APP/PS1 transgenic mice | 20 mg/kg/day (p.o.) for 8 days | Significantly reduced cortical levels of soluble Aβ1-42. | [15][16] |
| Tg2576 mice | 10 or 20 mg/kg/day (in drinking water) for 1 month | Significantly reduced both CHAPS-soluble and CHAPS-insoluble Aβ. | [18] | |
| 3xTg-AD mice | Doses equivalent to human use for 3 months | Significantly reduced insoluble Aβ, Aβ dodecamers, and oligomers. | [19] |
Table 2: Effects on Aβ-Degrading Enzymes and Microglial Phagocytosis
| Compound | Experimental Model | Metric | Result | Reference |
| This compound | SAMP8 mice brain tissue | Neprilysin Activity | Increased neprilysin activity in cortical tissue. | [2][3] |
| 3xTg-AD mice brain tissue | Neprilysin mRNA expression | 9.3-fold increase in cortical neprilysin mRNA. | [4][20] | |
| BV2 microglia cells | Aβ1-42 Phagocytosis | Increased uptake of FITC-tagged Aβ1-42. | [4][5] | |
| Donepezil | APP/PS1 mice hippocampus | Insulin-Degrading Enzyme (IDE) | Reversed the impaired expression of IDE. | [11] |
Table 3: Effects on Learning and Memory in Animal Models
| Compound | Animal Model | Behavioral Test | Result | Reference |
| This compound | SAMP8 mice | T-maze foot-shock avoidance | Enhanced learning and memory retention at 20 and 200 µg doses. | [6] |
| SAMP8 mice | T-maze and Object Recognition | Enhanced learning and memory at 0.2 µg (i.c.v.) dose. | [2][3] | |
| Donepezil | APP/PS1 mice | Novel Object Recognition and Morris Water Maze | Significantly improved cognitive function. | [11] |
| AβO-injected mice | Behavioral tests | Significantly ameliorated AβO-induced memory impairment. | [12] | |
| Memantine | APP/PS1 transgenic mice | Object Recognition Test | Performance of treated mice was the same as wild-type controls. | [17] |
| Aβ-injected rat model | Short-term memory tests | Rescued soluble Aβ-induced short-term memory deficits. | [21] |
Experimental Protocols
T-Maze Foot-Shock Avoidance Test
This test is used to assess learning and memory in rodents. The protocol for SAMP8 mice as referenced in studies with this compound generally involves the following steps:
-
Apparatus: A T-shaped maze with a starting arm and two goal arms. The floor of the maze is equipped with an electrifiable grid.
-
Habituation: Mice are allowed to explore the maze for a set period without any shock to acclimate them to the environment.
-
Training: A mouse is placed in the starting arm. One of the goal arms is designated as "safe" and the other as the "shock" arm. The mouse receives a mild foot shock if it enters the shock arm or fails to choose an arm within a specified time. The location of the safe arm is kept consistent for each mouse but randomized between mice.
-
Testing: The number of trials required for a mouse to consistently choose the safe arm is recorded as a measure of learning. Memory retention is assessed by re-testing the mice at a later time point (e.g., 24 hours or 7 days later) and measuring their ability to recall the safe arm.
Novel Object Recognition Test
This test evaluates recognition memory in rodents and is based on their innate preference to explore novel objects over familiar ones.
-
Apparatus: An open-field arena.
-
Habituation: Mice are individually placed in the empty arena for a period of time to familiarize them with the testing environment.[22]
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set duration.[22] The time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is measured. A healthy mouse will spend significantly more time exploring the novel object, indicating it remembers the familiar one.
Neprilysin Activity Assay
This assay measures the enzymatic activity of neprilysin in brain tissue homogenates.
-
Tissue Preparation: Brain tissue (e.g., cortex or hippocampus) is homogenized in a suitable buffer containing protease inhibitors.[23]
-
Immunocapture (Optional but recommended for specificity): A neprilysin-specific antibody is used to capture neprilysin from the brain homogenate.[24][25]
-
Enzymatic Reaction: A fluorogenic peptide substrate for neprilysin is added to the captured enzyme or the total homogenate.[24][25]
-
Measurement: The cleavage of the substrate by neprilysin results in a fluorescent signal that is measured over time using a fluorometer. The rate of fluorescence increase is proportional to the neprilysin activity.
Aβ Phagocytosis Assay in BV2 Microglia Cells
This in vitro assay assesses the ability of microglia to engulf amyloid-beta.
-
Cell Culture: BV2 microglial cells are cultured in appropriate media.
-
Treatment: Cells are treated with this compound or a vehicle control for a specified period.
-
Aβ Incubation: Fluorescently-tagged Aβ1-42 (e.g., FITC-Aβ1-42) is added to the cell culture.[4]
-
Quantification: After an incubation period, the amount of internalized fluorescent Aβ is quantified. This can be done using several methods, including:
-
Flow Cytometry: To measure the fluorescence intensity of individual cells.
-
Fluorometry: To measure the total fluorescence of the cell lysate after washing away extracellular Aβ.
-
Fluorescence Microscopy: To visualize and quantify the internalized Aβ.
-
Signaling Pathways and Experimental Workflows
References
- 1. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ₁₋₄₂ trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 14. Role of glutamate and NMDA receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Memantine Lowers Amyloid-beta Peptide Levels in Neuronal Cultures and in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Memantine lowers amyloid-beta peptide levels in neuronal cultures and in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Memantine Leads to Behavioral Improvement and Amyloid Reduction in Alzheimer’s-Disease-Model Transgenic Mice Shown as by Micromagnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Memantine reduces the production of amyloid-β peptides through modulation of amyloid precursor protein trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. oatext.com [oatext.com]
- 22. researchgate.net [researchgate.net]
- 23. Method Development for a Brain Neprilysin Enzymatic Activity Assay and Validation in Two Rodent Models of Cognition - Keystone Symposia [virtual.keystonesymposia.org]
- 24. Immunocapture-based fluorometric assay for the measurement of neprilysin-specific enzyme activity in brain tissue homogenates and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
NNC 26-9100: A Comparative Guide to its Role in Enhancing Learning and Memory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective somatostatin receptor subtype-4 (sst4) agonist, NNC 26-9100, with other relevant sst4 agonists, confirming its role in enhancing learning and memory. The information is supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Comparative Performance of sst4 Agonists
The following tables summarize the quantitative data on the performance of this compound and alternative sst4 agonists in preclinical studies.
| Compound | Animal Model | Behavioral Test | Dosage | Key Findings on Learning and Memory | Reference |
| This compound | SAMP8 Mice | T-maze | 20 µg and 200 µg (i.p.) | Significantly improved learning (day 21) and memory (day 28).[1] | [1] |
| SAMP8 Mice | T-maze & Object Recognition | 0.2 µg (i.c.v.) | Enhanced both learning and memory.[2] | [2] | |
| L-803,087 | Mice | Water Maze | Dose-dependent | Impaired place memory formation but enhanced cue-based memory formation. | |
| J-2156 | Rats | N/A | N/A | Primarily investigated for analgesic and anti-inflammatory effects; limited data on cognitive enhancement.[3][4] | [3][4] |
| Compound | Biochemical/Cellular Effects | Key Findings | Reference |
| This compound | Aβx-42 Levels (ELISA) | Significant decrease at 20 µg dose.[1] | [1] |
| Neprilysin Activity | Increased in cortical tissue.[2] | [2] | |
| Aβ1-42 Trimer Expression | Significantly decreased in extracellular and intracellular cortical fractions.[2] | [2] | |
| L-803,087 | N/A | Data not available in the context of Alzheimer's disease pathology. | |
| J-2156 | G-protein Activation | Potent activation of the sst4 receptor. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
This compound: T-maze Foot-Shock Avoidance Test
-
Apparatus: A T-shaped maze with a starting alley and two arms. The floor of the maze is equipped with an electric grid.
-
Procedure:
-
Habituation: Mice are allowed to explore the maze without any shock.
-
Training (Acquisition): On day 21 of treatment, mice are placed in the starting alley. An audible cue is presented, followed by a mild foot shock. One of the arms is designated as the "safe" arm (no shock). The number of trials required for the mouse to learn to move to the safe arm upon hearing the cue (first avoidance) is recorded.[1]
-
Testing (Retention): On day 28 of treatment, the same procedure is repeated to assess memory retention. The number of trials to reach the criterion of learning is measured.[1]
-
-
Drug Administration: this compound is administered either intraperitoneally (i.p.) daily for 28 days or as a single intracerebroventricular (i.c.v.) injection 24 hours prior to testing.[1][5]
L-803,087: Morris Water Maze Test
-
Animals: Adult mice.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[6][7]
-
Procedure:
-
Pre-training: Mice are trained to find a visible platform to ensure they can see and are motivated to escape the water.[7]
-
Acquisition (Place Learning): The platform is hidden beneath the water surface. Mice are released from different starting positions and must use distal spatial cues to locate the platform. The time taken to find the platform (escape latency) is recorded over several trials and days.[6][7]
-
Probe Trial (Memory Retention): The platform is removed, and the mouse is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an index of spatial memory.
-
-
Drug Administration: L-803,087 is administered via intrahippocampal injection prior to the training sessions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental procedures discussed.
References
- 1. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin: Linking Cognition and Alzheimer Disease to Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic effects of the somatostatin sst4 receptor selective agonist J-2156 in acute and chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin receptor subtype-4 agonist this compound mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of NNC 26-9100's Impact on Neprilysin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NNC 26-9100's performance in modulating neprilysin activity against an alternative therapeutic strategy. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate independent verification and further research.
Executive Summary
This compound is a selective non-peptide agonist for the somatostatin receptor subtype-4 (SSTR4).[1][2] Its mechanism of action involves the indirect upregulation of neprilysin, a key enzyme in the degradation of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[1][2][3] This guide compares this compound with sacubitril, a direct neprilysin inhibitor used in the combination drug sacubitril/valsartan for the treatment of heart failure. This comparison highlights two distinct approaches to modulating neprilysin activity: upregulation of gene expression versus direct enzymatic inhibition.
Data Presentation: this compound vs. Sacubitril
The following tables summarize the key characteristics and quantitative effects of this compound and sacubitril on neprilysin.
Table 1: Mechanism of Action and Key Characteristics
| Feature | This compound | Sacubitril |
| Drug Class | Somatostatin Receptor Subtype-4 (SSTR4) Agonist | Neprilysin Inhibitor |
| Target | SSTR4 | Neprilysin (MME) |
| Mechanism | Indirectly increases neprilysin expression and activity.[1][2][3] | Directly inhibits neprilysin enzymatic activity. |
| Therapeutic Area (Research) | Alzheimer's Disease[1][3] | Heart Failure |
| Selectivity | >100-fold selectivity for SSTR4 over other somatostatin receptor subtypes.[1] | Potent inhibitor of neprilysin. |
Table 2: Quantitative Impact on Neprilysin
| Parameter | This compound | Sacubitril |
| Effect on Neprilysin mRNA | 9.3-fold increase in cortical tissue (in 3xTg-AD mice, 24h post-treatment).[3][4] | Not applicable (direct inhibitor). |
| Effect on Neprilysin Activity | Significantly enhanced in cortical tissues.[1][2] | Dose-dependent decrease in soluble neprilysin activity. |
| Clinical Application | Preclinical research for Alzheimer's disease.[1][3] | Approved for clinical use in heart failure (in combination with valsartan). |
Experimental Protocols
Immunocapture-Based Fluorometric Assay for Neprilysin Activity in Brain Tissue
This method is designed to specifically measure the enzymatic activity of neprilysin in complex biological samples like brain homogenates.
1. Sample Preparation:
-
Homogenize approximately 100 mg of brain tissue or 1-2 x 10^6 pelleted cells in 400 µL of ice-cold NEP Assay Buffer containing protease inhibitors (e.g., 1 mM PMSF and 10 µg/ml Aprotinin).
-
Incubate the homogenate on ice for 10 minutes.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
2. Immunocapture of Neprilysin:
-
Coat a 96-well high-binding ELISA plate with a neprilysin-specific capture antibody (e.g., goat anti-human NEP at 1.6 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add the prepared brain tissue supernatant (containing a standardized amount of total protein, e.g., 250 µg) to the wells.
-
Incubate for 2 hours at room temperature with continuous shaking to allow the antibody to capture neprilysin.
3. Enzymatic Reaction:
-
Wash the wells to remove unbound proteins.
-
Prepare a reaction mixture containing a fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH at a final concentration of 10 µM) in an appropriate assay buffer.
-
To determine the specificity of the reaction, a parallel set of samples should be pre-incubated with a specific neprilysin inhibitor, such as thiorphan (100 nM), for 10 minutes before adding the substrate.
-
Add the reaction mixture to each well.
4. Measurement:
-
Measure the fluorescence in a kinetic mode at 37°C for 1-2 hours using a fluorescence microplate reader with excitation at ~320-330 nm and emission at ~405-430 nm.
-
The rate of increase in fluorescence is proportional to the neprilysin activity.
5. Data Analysis:
-
Calculate the neprilysin activity by subtracting the rate of reaction in the presence of the inhibitor from the rate in the absence of the inhibitor.
-
The activity can be expressed as pmol of substrate cleaved per minute per mg of total protein.
Mandatory Visualizations
References
- 1. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ₁₋₄₂ trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Assessing the Translational Potential of NNC 26-9100 for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sst4 receptor agonist NNC 26-9100 with relevant alternatives, supported by experimental data, to assess its translational potential in the context of Alzheimer's disease research.
Executive Summary
This compound is a selective somatostatin receptor subtype 4 (sst4) agonist that has demonstrated significant promise in preclinical models of Alzheimer's disease. Its mechanism of action revolves around the activation of the sst4 receptor, leading to a cascade of beneficial downstream effects, including modulation of microglial activity, reduction of amyloid-beta (Aβ) pathology, and improvement in cognitive function. This guide will delve into the experimental evidence supporting these claims, compare its performance with the alternative sst4 agonist J-2156, and provide detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Mechanism of Action: Sst4 Receptor Agonism
This compound acts as a full agonist at the sst4 receptor.[1] This receptor is a G-protein coupled receptor, and its activation by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is believed to mediate the diverse cellular responses observed with this compound treatment.
Signaling pathway of this compound.
In-Vitro and In-Vivo Performance
This compound has been extensively evaluated in both cellular and animal models of Alzheimer's disease, demonstrating a range of beneficial effects.
Modulation of Microglial Function
In-vitro studies using the BV2 microglial cell line have shown that this compound can:
-
Increase microglial survival : Promoting the health and viability of these crucial immune cells of the brain.
-
Enhance phagocytosis of Aβ1-42 : Increasing the clearance of toxic amyloid-beta peptides.[2]
-
Inhibit nitric oxide (NO) production : Reducing neuroinflammatory responses.[2]
-
Decrease intracellular calcium levels : Modulating microglial activation states.[2]
Effects of this compound on microglia.
In-Vivo Efficacy in Alzheimer's Disease Models
Studies in senescence-accelerated mouse prone 8 (SAMP8) and 3xTg-AD mouse models of Alzheimer's disease have demonstrated that this compound administration leads to:
-
Improved learning and memory : As assessed by T-maze and object recognition tests.[1][3]
-
Decreased brain Aβ levels : Specifically, a reduction in soluble Aβx-42 levels.[1]
-
Increased neprilysin activity : Neprilysin is a key enzyme involved in the degradation of Aβ.[3]
Comparative Analysis: this compound vs. J-2156
J-2156 is another potent and selective sst4 receptor agonist that has been investigated for its therapeutic potential. While direct in-vivo comparative studies in Alzheimer's models are limited, in-vitro data provides a basis for comparison.
Table 1: In-Vitro Comparison of sst4 Receptor Agonists
| Parameter | This compound | J-2156 | Reference |
| Binding Affinity (Ki) | 6 nM | Not explicitly stated for direct comparison | [4] |
| G-Protein Activation (EC50) | 2 nM | Not explicitly stated for direct comparison | [4] |
| Receptor Activation | Full Agonist | Full Agonist | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure transparency and facilitate further research.
Nitric Oxide Assay in BV2 Microglia
Objective: To quantify the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated BV2 microglia.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well culture plates
Procedure:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
In-Vivo Neprilysin Activity Assay in Mice
Objective: To measure the activity of neprilysin in the brain tissue of mice treated with this compound.
Materials:
-
Mouse brain tissue (cortex or hippocampus)
-
Neprilysin activity assay buffer
-
Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Neprilysin inhibitor (e.g., thiorphan) for control
-
Fluorometer
Procedure:
-
Homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well black plate, add a defined amount of protein from each sample.
-
For control wells, add a neprilysin inhibitor.
-
Add the fluorogenic neprilysin substrate to all wells.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate neprilysin activity based on the rate of increase in fluorescence, normalized to protein concentration.
Workflow for in-vivo neprilysin assay.
Translational Potential and Future Directions
The preclinical data for this compound strongly suggest its potential as a therapeutic agent for Alzheimer's disease. Its multifaceted mechanism of action, targeting both neuroinflammation and amyloid pathology, is a significant advantage. The ability to enhance the brain's natural clearance mechanisms for Aβ via increased neprilysin activity is particularly noteworthy.
However, several key questions remain to be addressed to fully assess its translational potential:
-
Pharmacokinetics and Blood-Brain Barrier Penetration: While studies suggest this compound can cross the blood-brain barrier, more detailed pharmacokinetic and pharmacodynamic studies in larger animal models are needed.
-
Long-term Safety and Efficacy: Chronic dosing studies are required to evaluate the long-term safety profile and sustained efficacy of this compound.
-
Direct Comparative In-Vivo Studies: Head-to-head in-vivo studies comparing this compound with other sst4 agonists like J-2156 in Alzheimer's disease models are crucial for determining its relative therapeutic index.
-
Clinical Trials: Ultimately, the translational potential of this compound can only be confirmed through well-designed clinical trials in human subjects. As of late 2025, no clinical trials for this compound in Alzheimer's disease have been registered.
References
- 1. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 3. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of NNC 26-9100: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential information and a step-by-step guide for the proper disposal of NNC 26-9100, a potent neurokinin receptor antagonist.
This compound, while a valuable tool in neuroscience research, requires careful management from acquisition to disposal. Adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and prevent potential environmental contamination. This guide synthesizes available safety data and outlines the recommended procedures for the disposal of this compound.
Chemical and Safety Data Summary
| Property | This compound | Thiourea | Brominated Pyridines | Dichlorobenzyl Compounds |
| GHS Hazard Classification | Not classified as a physical, health, or environmental hazard.[1] | Harmful if swallowed, suspected of causing cancer and damaging the unborn child, toxic to aquatic life with long-lasting effects. | Generally considered hazardous; may cause skin, eye, and respiratory irritation. | May cause skin and eye irritation. |
| Primary Disposal Concern | Adherence to general laboratory chemical waste procedures. | Avoidance of environmental release due to aquatic toxicity. | Proper disposal as halogenated organic waste. | Proper disposal as halogenated organic waste. |
| Recommended Storage | Keep container tightly closed in a dry and well-ventilated place.[1] | Store in a cool, dry, well-ventilated area away from incompatible substances. | Store in a cool, dry, well-ventilated area. | Store in a cool, dry, well-ventilated area. |
Experimental Protocols for Safe Handling
While no specific experimental protocols for the disposal of this compound are published, the following general laboratory procedures should be strictly followed when handling the compound and its waste:
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Spill Management:
-
Evacuate and Ventilate: In case of a spill, restrict access to the area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collection: Place the contained spill material into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is based on standard practices for chemical laboratory waste. Chemical inactivation or neutralization by laboratory personnel is not recommended without validated and published protocols specific to this compound.
Step 1: Waste Segregation
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound (e.g., pipette tips, vials, gloves, absorbent paper) should be considered contaminated and collected in a designated, sealed waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and appropriately labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Proper Labeling
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and any known hazard warnings. Follow your institution's specific labeling requirements for chemical waste.
Step 3: Secure Storage
-
Store waste containers in a designated, secure area, away from incompatible materials. The storage area should be well-ventilated.
Step 4: Professional Disposal
-
Contact your institution's EHS office or designated waste management provider to arrange for the pickup and disposal of the this compound waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1] This is crucial to prevent the release of the compound or its degradation products into the environment.
Background on Potential Degradation Pathways (For Informational Purposes Only)
While not recommended for direct application as a disposal method without further research and validation, understanding the potential chemical degradation pathways of the constituent parts of this compound can provide valuable context for its chemical nature.
-
Thiourea Moiety: Thiourea and its derivatives can be susceptible to oxidation. Research has shown that strong oxidizing agents can break down the thiourea structure.
-
Halogenated Aromatic Moieties: The brominated pyridine and dichlorobenzyl components are halogenated aromatic compounds. Reductive dehalogenation is a chemical process that can remove halogen atoms from such molecules. This often involves the use of a catalyst and a reducing agent.
It must be emphasized that these are general chemical reactions and have not been tested or validated for the safe and effective disposal of this compound. Attempting such procedures in a non-expert setting could be dangerous and may produce unknown hazardous byproducts.
By adhering to the procedural guidance outlined in this document, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Logistics for Handling NNC 26-9100
For researchers, scientists, and drug development professionals working with NNC 26-9100, a selective somatostatin sst4 receptor agonist, stringent adherence to safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure personal safety. The following personal protective equipment is required:
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face particle respirator (N99 - US) or P2 (EN 143) respirator cartridges. | To prevent inhalation of the compound, especially if it becomes airborne as dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves must be inspected before use and disposed of after handling the compound. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect the eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Long-term storage: -20°C
-
Short-term storage: 2-8°C
-
Keep the container tightly closed in a dry and well-ventilated place.
Experimental Protocols
The following is a representative protocol for the use of this compound in a cell culture experiment, based on established research.[1][2][3]
Cell Culture and Treatment with this compound:
-
Cell Line: Mouse BV2 microglia cells.
-
Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin-amphotericin B.
-
Cell Seeding:
-
Culture cells at 37°C in a 5% CO2 incubator until approximately 90% confluent.
-
Trypsinize and resuspend the cells in growth media containing 0.5% FBS.
-
Adjust the cell count to 200 cells/μL.
-
Seed the cells at a density of 62,500 cells/cm².
-
-
Treatment:
-
Thirty minutes after plating, add this compound (and lipopolysaccharide (LPS) if inducing an inflammatory response) to the cell culture. The volume of the treatment solution should be 50% of the cell suspension volume.
-
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24 hours).
-
Analysis: Proceed with the relevant assays to measure the effects of this compound.
Quantitative Data
The following tables summarize quantitative data from studies on the effects of this compound.
Table 1: Effect of this compound on LPS-Induced Nitrite and LDH Release in BV2 Microglia Cells [1][2][3]
| Treatment | This compound Concentration (µM) | Nitrite Release (% of LPS control) | LDH Release (% of LPS control) |
| LPS | 0 | 100 | 100 |
| LPS + this compound | 0.833 | Decreased to near baseline | Significantly decreased |
Table 2: In Vivo Effects of this compound on Aβx-42 Levels in SAMP8 Mice [4]
| Treatment | Aβx-42 Levels (pg/mg protein) | % Change from Vehicle |
| Vehicle | ~14 | 0% |
| This compound (0.2 µg) | ~10 | -28.6% |
Visualized Workflows and Pathways
To further clarify the procedures and mechanisms of action, the following diagrams are provided.
References
- 1. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Somatostatin receptor subtype-4 agonist this compound mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
